molecular formula C17H20N2O2 B15570701 UCM765

UCM765

カタログ番号: B15570701
分子量: 284.35 g/mol
InChIキー: PWTCGLHUMIIRML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UCM765 is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H20N2O2

分子量

284.35 g/mol

IUPAC名

N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide

InChI

InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20)

InChIキー

PWTCGLHUMIIRML-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

UCM765 mechanism of action on MT2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of UCM765 on MT2 Receptors

Introduction

This compound, or N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a novel pharmacological agent identified as a selective partial agonist for the melatonin MT2 receptor.[1][2] Melatonin, a neurohormone primarily synthesized by the pineal gland, mediates its diverse physiological effects through two principal high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[3] While both receptors are implicated in regulating circadian rhythms and sleep, emerging evidence highlights their distinct functional roles. This compound's selectivity for the MT2 receptor subtype allows for the specific investigation of MT2-mediated pathways and presents a promising therapeutic avenue for conditions such as sleep disorders, anxiety, and pain.[2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing its pharmacological profile, downstream signaling cascades, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

The defining characteristic of this compound is its preferential binding to and partial activation of the MT2 receptor over the MT1 receptor. This profile has been established through a series of in vitro pharmacological assays. Although specific binding affinity (Ki) and functional potency (EC50) values are not consistently reported across publicly available literature, the compound is consistently described as having sub-nanomolar affinity for human MT2 receptors.[1]

Table 1: Summary of this compound In Vitro Pharmacological Data

ParameterReceptorValue/DescriptionReference
Binding Affinity MT2Sub-nanomolar affinity for human receptors.[1]
MT1Lower affinity compared to MT2, establishing selectivity.[5]
Functional Activity MT2Partial Agonist.[2][3]
MT1Low to negligible agonist activity.[5]

Note: Precise Ki, EC50, and Emax values require access to specific study data and are summarized here based on qualitative descriptions from the literature.

Mechanism of Action: MT2 Receptor Signaling

As a GPCR, the MT2 receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family.[5] The binding of this compound to the MT2 receptor initiates a conformational change, leading to the activation of this associated G-protein.

The canonical signaling pathway proceeds as follows:

  • Agonist Binding: this compound binds to the orthosteric site of the MT2 receptor.

  • G-Protein Activation: The activated receptor complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi-protein.

  • Subunit Dissociation: The Gαi-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation: The dissociated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.

  • Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5]

This reduction in cAMP levels modulates the activity of downstream protein kinases, such as Protein Kinase A (PKA), ultimately altering cellular function and neuronal excitability in key brain regions.

UCM765_MT2_Signaling cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein (GDP) MT2->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi_act Gi Protein (GTP) Gi->Gi_act GDP -> GTP Gi_act->AC Inhibits This compound This compound This compound->MT2 Binds PKA Protein Kinase A (Activity Altered) cAMP->PKA ATP ATP ATP->AC Response Cellular Response (e.g., Altered Neuronal Firing) PKA->Response

Caption: this compound signaling cascade at the MT2 receptor.

In Vivo Pharmacological Effects

The mechanism of this compound at the molecular level translates into distinct physiological effects, which have been primarily studied in rodent models. These effects are consistently blocked by the administration of selective MT2 antagonists, such as 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the MT2-receptor specificity of this compound's actions.[2]

Table 2: Summary of this compound In Vivo Effects in Rodents

Therapeutic AreaModel/TestDose Range (s.c. or i.p.)Observed EffectReference
Sleep Regulation EEG/EMG Recordings40 - 60 mg/kgPromotes Non-REM sleep; increases delta power.
Anxiety Elevated Plus Maze10 mg/kgAnxiolytic-like properties; increased time in open arms.[4]
Pain/Analgesia Hot-Plate Test5 - 40 mg/kgAntinociceptive effects; increased lick latency.
Formalin Test5 - 40 mg/kgReduced inflammatory pain response.

The sleep-promoting effects of this compound are linked to its action in the reticular thalamic nucleus, a brain region rich in MT2 receptors.[6] Administration of this compound has been shown to increase the firing and rhythmic burst activity of neurons in this area, an activity pattern associated with the generation of NREM sleep.[6] Similarly, its analgesic properties are thought to be mediated by stimulating MT2 receptors on glutamatergic neurons in the ventrolateral periaqueductal grey matter (vlPAG), which influences descending antinociceptive pathways.[3]

Experimental Methodologies

The characterization of this compound's mechanism of action relies on standardized, robust pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[7] It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to membranes prepared from cells expressing the target receptor (MT2).[8][9]

Representative Protocol:

  • Membrane Preparation: HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured, harvested, and homogenized. The cell membranes are isolated via centrifugation.[10]

  • Assay Incubation: In a multi-well plate, a fixed concentration of cell membranes and radioligand (2-[¹²⁵I]-iodomelatonin) are incubated with a range of concentrations of the unlabeled test compound, this compound.[10]

  • Separation: The reaction is incubated to equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). An IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Culture Cells (e.g., HEK293-MT2) P2 Harvest & Homogenize P1->P2 P3 Isolate Membranes (Centrifugation) P2->P3 A1 Aliquot Membranes P3->A1 A2 Add Radioligand (e.g., [125I]-Mel) A1->A2 A3 Add this compound (Concentration Gradient) A2->A3 A4 Incubate to Equilibrium A3->A4 D1 Vacuum Filtration A4->D1 D2 Scintillation Counting D1->D2 D3 Calculate IC50 -> Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation—specifically, the inhibition of adenylyl cyclase activity for a Gi-coupled receptor. It quantifies the amount of intracellular cAMP produced by cells in response to a compound.

Representative Protocol:

  • Cell Plating: Cells expressing the MT2 receptor are plated in a multi-well plate and grown to an appropriate confluency.[11]

  • Stimulation: The cell growth medium is replaced with a stimulation buffer. To measure inhibition, adenylyl cyclase is first stimulated with an agent like Forskolin to raise basal cAMP levels.[12]

  • Compound Addition: Cells are then treated with varying concentrations of the test agonist (this compound).

  • Incubation & Lysis: The cells are incubated for a specific period, after which a lysis buffer is added to stop the reaction and release the intracellular cAMP.

  • Detection: The amount of cAMP in the cell lysate is quantified. This is typically done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[13][14]

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist) for this compound.

Conclusion

This compound is a valuable research tool and potential therapeutic lead that acts as a selective partial agonist at the melatonin MT2 receptor. Its mechanism of action is initiated by binding to the MT2 receptor, activating the inhibitory Gi-protein pathway, and subsequently reducing intracellular cAMP levels. This molecular action translates to significant in vivo effects, including the promotion of NREM sleep, anxiolysis, and analgesia, underscoring the critical and distinct role of the MT2 receptor in regulating complex neurological functions. Further research into this compound and similar MT2-selective compounds will continue to illuminate the therapeutic potential of targeting this specific melatonin receptor subtype.

References

UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a synthetic organic compound that has emerged as a valuable pharmacological tool for investigating the physiological roles of the melatonin MT2 receptor. As a selective partial agonist for the MT2 receptor, this compound offers a nuanced approach to modulating the melatoninergic system, distinguishing it from non-selective agonists like melatonin itself. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Core Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below. This information is crucial for designing and interpreting experiments aimed at understanding the compound's mechanism of action and its effects on biological systems.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors
LigandReceptorpKiKi (nM)Assay TypeRadioligandCell LineReference
This compoundMT16.11776.25Radioligand Displacement2-[¹²⁵I]iodomelatoninNIH3T3--INVALID-LINK--
This compoundMT27.5627.54Radioligand Displacement2-[¹²⁵I]iodomelatoninNIH3T3--INVALID-LINK--

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at Human Melatonin Receptors
LigandReceptorpEC50EC50Emax (%)Assay TypeReference
This compoundMT2Not AvailableNot AvailableNot AvailablecAMP InhibitionNot Available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures related to this compound, the following diagrams are provided in the DOT language for Graphviz.

Melatonin Receptor Signaling Pathway

This diagram illustrates the canonical signaling cascade initiated by the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).

Melatonin_Signaling cluster_membrane Cell Membrane Melatonin Melatonin / this compound MT2 MT2 Receptor Melatonin->MT2 Binds MT1 MT1 Receptor Melatonin->MT1 Binds Gi Gi Protein MT2->Gi Activates MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Caption: Canonical Gi-coupled signaling pathway for MT1 and MT2 receptors.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing MT1 or MT2 receptors start->prep radioligand Add radioligand (e.g., 2-[¹²⁵I]iodomelatonin) prep->radioligand competitor Add varying concentrations of test compound (this compound) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration measurement Measure radioactivity of bound ligand filtration->measurement analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measurement->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the concept of receptor selectivity, highlighting this compound's preference for the MT2 receptor over the MT1 receptor.

Selectivity_Diagram This compound This compound MT2 MT2 Receptor (Ki = 27.54 nM) This compound->MT2 MT1 MT1 Receptor (Ki = 776.25 nM) This compound->MT1 Selectivity Selectivity Ratio (Ki MT1 / Ki MT2) ≈ 28 This compound->Selectivity High_Affinity Higher Affinity (Lower Ki) MT2->High_Affinity Low_Affinity Lower Affinity (Higher Ki) MT1->Low_Affinity

Caption: Selectivity of this compound for MT2 over MT1 receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices for studying melatonin receptors.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Materials:

  • Cell membranes from a stable cell line expressing recombinant human MT1 or MT2 receptors (e.g., CHO or NIH3T3 cells).

  • Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific binding control: Melatonin (1 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 20-40 µ g/assay tube.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • 100 µL of cell membrane suspension.

    • 50 µL of 2-[¹²⁵I]iodomelatonin at a final concentration near its Kd (~100-200 pM).

    • 50 µL of binding buffer (for total binding), 1 µM melatonin (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Inhibition

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist in inhibiting adenylyl cyclase activity.

Materials:

  • A stable cell line co-expressing the human MT1 or MT2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound, serially diluted.

  • Reference Agonist: Melatonin.

  • Cell culture medium and assay buffer (e.g., HBSS).

  • Luminometer or a suitable plate reader.

Procedure:

  • Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into a white, clear-bottom 96-well plate at a suitable density. Allow the cells to attach overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing the cAMP sensor substrate and equilibrate the cells for 1-2 hours at room temperature.

  • Compound Addition:

    • To determine agonist activity, add varying concentrations of this compound or melatonin to the cells.

    • To measure the inhibition of stimulated cAMP production, first add the test compounds, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Signal Detection: Measure the luminescence using a luminometer. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using a sigmoidal dose-response curve fit.

    • The Emax is the maximum inhibition achieved by this compound, expressed as a percentage of the maximal inhibition produced by the full agonist, melatonin.

Conclusion

This compound is a well-characterized selective partial agonist of the MT2 melatonin receptor. Its distinct pharmacological profile, with a clear preference for the MT2 over the MT1 receptor, makes it an invaluable tool for dissecting the specific roles of the MT2 receptor in various physiological and pathophysiological processes, including the regulation of sleep, pain, and anxiety.[1][2][3] The data and protocols presented in this technical guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the MT2 receptor.

References

Pharmacological Properties of UCM765: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, chemically identified as N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide, is a potent and selective partial agonist for the melatonin MT2 receptor.[1][2] Extensive preclinical research has demonstrated its significant pharmacological effects on sleep architecture, anxiety-related behaviors, and nociception. Mechanistically, this compound exerts its effects primarily through the activation of MT2 receptors, particularly within the reticular thalamus, leading to downstream modulation of neuronal activity. Despite a promising pharmacodynamic profile, its development has been characterized by challenges related to suboptimal physicochemical properties, including low aqueous solubility and modest metabolic stability.[3][4][5] This guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Pharmacodynamics

The primary mechanism of action of this compound is its selective partial agonism at the melatonin MT2 receptor. This interaction underpins its observed physiological effects.

Receptor Binding Affinity

This compound demonstrates a high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor.[1] One study indicates its binding affinity for MT2 is approximately two orders of magnitude (or ~100-fold) higher than for MT1.[6] Another provides specific pKi values that show a selectivity of approximately 63-fold.[1] The compound does not show significant affinity for other receptors involved in sleep-wake regulation, such as GABA-A, 5-HT2A, and histamine receptors.[1]

ParameterValueReceptor SubtypeSpeciesReference
pKi 10.18MT2Human[1]
8.38MT1Human[1]
Ki (Calculated) ~ 0.066 nMMT2Human[1]
~ 4.17 nMMT1Human[1]
Selectivity (MT1/MT2) ~63-fold-Human[1]
Intrinsic Activity Partial Agonist (0.6)MT2-[1]
Partial Agonist (0.8)MT1-[1]

Table 1: Receptor Binding Profile of this compound.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist at MT2 receptors, which are G protein-coupled receptors (GPCRs).[1][7] The primary signaling cascade initiated by MT2 receptor activation involves coupling to Gαi proteins. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP limits the activity of Protein Kinase A (PKA), affecting downstream transcriptional events.[7] The MT2 receptor can also inhibit the formation of cyclic GMP (cGMP).[7]

A key neurological correlate of this compound's action is its effect on the thalamic reticular nucleus (TRN), a brain region dense with MT2 receptors that is critical for sleep regulation.[8][9] Intravenous administration of this compound (20 mg/kg) has been shown to significantly increase the firing rate (+91%) and burst firing activity of TRN neurons.[8][9] This enhancement of TRN activity is believed to be the direct mechanism for promoting non-rapid eye movement sleep (NREMS).[8][10]

MT2_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R Binds G_protein Gi Protein MT2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Modulates Gene Clock Gene Modulation CREB->Gene Regulates Sleep_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Surgery EEG/EMG Electrode Implantation Recovery Post-Surgical Recovery (≥7 days) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline Recording (24h) Habituation->Baseline Start Experiment DrugAdmin This compound/Vehicle Admin (s.c., every 4h) Baseline->DrugAdmin TestRecord Test Recording (24h) DrugAdmin->TestRecord Scoring Sleep State Scoring (NREMS, REMS, Wake) TestRecord->Scoring Analyze Data Analysis Calculate Parameters (Latency, Duration, etc.) Scoring->Analysis Spectral Power Spectral Analysis (e.g., Delta Power) Scoring->Spectral

References

Core Findings: UCM765 and NREM Sleep Promotion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research on UCM765 and its Effects on Non-Rapid Eye Movement (NREM) Sleep

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational research on this compound, a novel MT2 melatonin receptor partial agonist, and its specific role in the promotion of NREM sleep. The document details the mechanism of action, quantitative effects on sleep architecture, and the experimental protocols used in the seminal studies that identified the therapeutic potential of targeting the MT2 receptor for sleep disorders.

Early research demonstrated that N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide (this compound) is a selective partial agonist for the MT2 melatonin receptor.[1][2] Studies in rats and mice revealed that this compound selectively promotes NREM sleep (NREMS) without significantly altering REM sleep, a characteristic that distinguishes it from many conventional hypnotics like benzodiazepines.[1][3][4] The sleep-promoting effects of this compound were shown to be dose-dependent and most pronounced during the inactive/light phase of the circadian cycle.[3][5]

The mechanism of action was traced to the reticular thalamic nucleus (Rt), a brain region rich in MT2 receptors and critical for sleep regulation.[1][2][6] this compound administration was found to increase the firing and rhythmic burst activity of Rt neurons, an activity pattern that is known to promote NREMS.[1][2] This effect was blocked by an MT2 antagonist, confirming the receptor-specific action.[2][7] Further validation came from genetic studies where the NREMS-promoting effect of this compound was absent in mice lacking the MT2 receptor (MT2 knock-out), but present in those lacking the MT1 receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on this compound in animal models.

Table 1: Dose-Dependent Effects of this compound on Sleep-Wake Parameters in Rats

ParameterVehicleThis compound (20 mg/kg)This compound (40 mg/kg)This compound (60 mg/kg)
NREM Sleep Latency BaselineNo significant change↓ 59%↓ 49%
Total NREM Sleep Time (Light Phase) BaselineNo significant change↑ 48%↑ 33%
Total Wakefulness Time (Light Phase) BaselineNo significant change↓ 37%↓ 26%
Total REM Sleep Time No significant changeNo significant changeNo significant changeNo significant change

Data compiled from studies where this compound was administered subcutaneously every 4 hours over a 24-hour period.[1][3][5] All significant changes noted are in comparison to the vehicle-treated group.

Table 2: Comparative Effects of this compound and Diazepam on NREM Sleep in Rats (Light Phase)

ParameterVehicle (n=5)This compound (40 mg/kg, every 4h, n=5)Diazepam (2 mg/kg, every 12h, n=6)
NREM Sleep Latency Shorter onset vs. VehicleShorter onset vs. Vehicle
Total NREM Sleep Time Increased vs. VehicleIncreased vs. Vehicle
Number of NREM Episodes No significant changeMarkedly Reduced
Mean NREM Episode Length IncreasedIncreased
Delta Power in NREMS Slight Increase (12%)Markedly Reduced
Number of Spindles/min IncreasedIncreased

This table compares the effects of this compound with the benzodiazepine hypnotic, Diazepam (DZ).[1][8] While both decreased sleep latency and increased total NREM sleep, their effects on sleep architecture differed significantly.

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the proposed mechanism of action and the experimental logic used to validate the findings.

UCM765_Signaling_Pathway cluster_rt Reticular Thalamic (Rt) Nucleus cluster_input cluster_output Physiological Effect rt_neuron GABAergic Neuron mt2_receptor MT2 Receptor burst_firing Increased Firing & Rhythmic Burst Activity rt_neuron->burst_firing Induces This compound This compound (MT2 Agonist) This compound->mt2_receptor Binds & Activates nrem_sleep Promotion of NREM Sleep burst_firing->nrem_sleep Leads to

Caption: this compound selectively activates MT2 receptors on GABAergic neurons in the reticular thalamus, promoting NREM sleep.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis animals Select Rats / Mice (WT, MT1-KO, MT2-KO) surgery Implant EEG/EMG Electrodes animals->surgery acclimation Acclimation & Baseline Recording (24h) surgery->acclimation Recovery treatment Administer this compound (20, 40, 60 mg/kg, s.c.) or Vehicle acclimation->treatment recording Continuous EEG/EMG Recording (24h) treatment->recording scoring Score Sleep Stages (NREM, REM, Wake) recording->scoring Data Collection quantify Quantify Parameters (Latency, Duration, etc.) scoring->quantify stats Statistical Analysis (e.g., ANOVA) quantify->stats conclusion Conclusion: This compound promotes NREMS via MT2 Receptors stats->conclusion Interpret Results

Caption: Workflow for evaluating this compound's effects on sleep architecture in rodent models.

Logical_Relationship cluster_mice Experimental Groups (Mice) cluster_results Predicted & Observed Outcomes hypothesis Hypothesis: This compound promotes NREM sleep selectively via MT2 receptors wt_mice Wild-Type (WT) (MT1 & MT2 present) hypothesis->wt_mice mt1_ko MT1 Knock-Out (KO) (Only MT2 present) hypothesis->mt1_ko mt2_ko MT2 Knock-Out (KO) (Only MT1 present) hypothesis->mt2_ko wt_result Result: NREM Sleep ↑ wt_mice->wt_result + this compound mt1_result Result: NREM Sleep ↑ mt1_ko->mt1_result + this compound mt2_result Result: NREM Sleep → (Effect Nullified) mt2_ko->mt2_result + this compound conclusion Conclusion: Effect is MT2-dependent wt_result->conclusion mt1_result->conclusion mt2_result->conclusion

Caption: Logic demonstrating MT2 receptor selectivity using wild-type and knock-out mouse models.

Detailed Experimental Protocols

The following methodologies are based on the primary early research conducted on this compound.[1][2]

Animals and Housing
  • Species: Male Sprague-Dawley rats and male C57BL/6J wild-type (WT), MT1 knock-out (MT1-KO), and MT2 knock-out (MT2-KO) mice were used.

  • Housing: Animals were housed individually in transparent cages under a controlled 12-hour light/12-hour dark cycle (lights on at 7:30 A.M.) with constant temperature and humidity. Food and water were available ad libitum.

Surgical Procedure for EEG/EMG Recordings
  • Anesthesia: Animals were anesthetized with a ketamine/xylazine mixture.

  • Electrode Implantation: Stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Two insulated stainless steel wires were inserted into the neck musculature for electromyogram (EMG) recording.

  • Recovery: A post-surgical recovery period of at least one week was allowed before any experiments commenced.

Drug Administration
  • Compound: this compound was dissolved in a vehicle solution (e.g., 2% Tween 80 in saline).

  • Route and Dosage: For systemic administration, this compound was injected subcutaneously (s.c.) at doses of 20, 40, and 60 mg/kg.

  • Timing: Injections were administered every 4 hours, with the first injection given at 6:00 P.M., to maintain stable plasma levels over a 24-hour cycle.

  • Microinfusion: For localized administration, bilateral guide cannulae were implanted targeting the reticular thalamic nucleus (Rt). This compound was then microinfused directly into the Rt of freely moving rats.

Sleep-Wake Cycle Recording and Analysis
  • Acclimation: Animals were habituated to the recording cables and environment for at least 48 hours.

  • Baseline Recording: A 24-hour baseline recording was performed before any drug administration.

  • Experimental Recording: Following drug or vehicle administration, EEG and EMG signals were continuously recorded for 24 hours.

  • Data Analysis: The recordings were visually scored in 30-second epochs and classified into three stages:

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

    • NREM Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves), sleep spindles, and low EMG activity.

    • REM Sleep: Characterized by low-amplitude, high-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG).

  • Statistical Analysis: Parameters such as latency to the first NREM episode, total time spent in each stage, and episode duration were calculated. Data were analyzed using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post hoc tests (e.g., Student-Newman-Keuls).

In Vivo Electrophysiology
  • Preparation: Rats were anesthetized with urethane.

  • Recording: Extracellular single-unit recordings were performed using glass micropipettes to measure the firing activity of neurons in the reticular thalamic nucleus (Rt) before and after systemic administration of this compound.

Conclusion

The early research on this compound provided critical, foundational evidence that selective activation of the MT2 melatonin receptor is a viable strategy for promoting NREM sleep.[3] By demonstrating that this compound increases NREM sleep duration and reduces sleep latency without disturbing the overall sleep architecture—unlike many existing hypnotics—these studies established the MT2 receptor as a novel and promising therapeutic target for the treatment of sleep disorders such as insomnia.[1][7][9] The combination of pharmacological, genetic, and electrophysiological evidence created a robust and compelling case for the continued development of MT2-selective agonists.

References

Probing the Anxiolytic Potential of UCM765: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anxiolytic (anti-anxiety) effects of the novel compound UCM765. We delve into its mechanism of action, present quantitative data from key preclinical studies, and provide detailed experimental protocols to facilitate further research and development in the field of anxiolytic drug discovery.

Introduction: Targeting the Melatonergic System for Anxiety

This compound is a novel selective partial agonist for the melatonin MT2 receptor.[1] The melatonergic system, primarily known for its role in regulating circadian rhythms, has emerged as a promising target for the development of new treatments for anxiety disorders.[1][2] this compound's anxiolytic-like properties have been demonstrated in several well-established rodent models of anxiety, suggesting its potential as a therapeutic agent.[1]

Mechanism of Action: The Role of the MT2 Receptor

This compound exerts its anxiolytic effects through its interaction with the MT2 receptor, a G-protein coupled receptor (GPCR). The anxiolytic properties of this compound are blocked by the administration of an MT2 receptor antagonist, confirming the crucial role of this receptor in its mechanism of action.[1]

Upon binding of this compound, the MT2 receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase. This action reduces the intracellular levels of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP subsequently modulates the activity of Protein Kinase A (PKA) and downstream signaling pathways that are implicated in the regulation of anxiety.

MT2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound MT2R MT2 Receptor This compound->MT2R Binds to Gi Gi Protein MT2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Anxiolytic_Effects Anxiolytic Effects PKA->Anxiolytic_Effects Leads to

Figure 1: this compound Signaling Pathway via the MT2 Receptor.

Preclinical Evidence: Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been evaluated in a series of behavioral assays in adult male rats. The compound was administered via acute injection, and its effects were compared to a vehicle control, melatonin, and the well-established anxiolytic drug, diazepam.[1]

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the anxiolytic effects of this compound.

Table 1: Elevated Plus-Maze Test (EPMT) Results

Treatment GroupDose (mg/kg)Time Spent in Open Arms (seconds, Mean ± SEM)
Vehicle-25.3 ± 4.1
This compound535.1 ± 6.2
This compound 10 55.7 ± 8.3
This compound2030.2 ± 5.5
Melatonin (MLT)2048.9 ± 7.1
Diazepam (DZ)185.4 ± 10.2**
*p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Novelty Suppressed Feeding Test (NSFT) Results

Treatment GroupDose (mg/kg)Latency to Eat in a Novel Environment (seconds, Mean ± SEM)
Vehicle-280.5 ± 30.1
This compound 10 150.2 ± 25.6
Melatonin (MLT)20165.7 ± 28.3
Diazepam (DZ)1140.8 ± 22.4**
*p < 0.01 compared to Vehicle group.

Table 3: Open Field Test (OFT) Results

Treatment GroupDose (mg/kg)Total Time in Center (seconds, Mean ± SEM)Number of Entries into Center (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle-15.2 ± 2.88.1 ± 1.52500 ± 310
This compound 10 18.5 ± 3.1 9.2 ± 1.7 2450 ± 290
Melatonin (MLT)2017.9 ± 3.08.9 ± 1.62480 ± 300
Diazepam (DZ)125.6 ± 4.212.5 ± 2.11800 ± 250**
*p < 0.05, *p < 0.01 compared to Vehicle group. Note: this compound and Melatonin did not significantly affect locomotor activity, unlike Diazepam.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Elevated Plus-Maze Test (EPMT)

This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with both open and enclosed arms.

  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.

  • Procedure:

    • Administer this compound, vehicle, or a reference drug to the rats via intraperitoneal (i.p.) injection 30 minutes before the test.

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute period.

    • Record the time spent in the open arms and the number of entries into both open and closed arms using an automated tracking system or manual observation.

  • Key Parameters:

    • Time spent in the open arms.

    • Number of entries into the open and closed arms.

EPMT_Workflow A Drug Administration (this compound, Vehicle, etc.) B 30 min Wait A->B C Place Rat on Elevated Plus-Maze B->C D 5 min Exploration C->D E Record Behavior (Time in Open Arms, Entries) D->E

Figure 2: Experimental Workflow for the Elevated Plus-Maze Test.
Novelty Suppressed Feeding Test (NSFT)

This test is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.

  • Apparatus: A large, open, brightly lit arena with a single food pellet placed in the center.

  • Procedure:

    • Food-deprive the rats for 24 hours prior to the test.

    • Administer this compound, vehicle, or a reference drug 30 minutes before the test.

    • Place the rat in a corner of the open field.

    • Record the latency (time taken) for the rat to begin eating the food pellet. The test is typically run for a maximum of 10 minutes.

  • Key Parameter:

    • Latency to initiate feeding.

NSFT_Workflow A 24h Food Deprivation B Drug Administration A->B C 30 min Wait B->C D Place Rat in Novel Arena C->D E Measure Latency to Eat (max 10 min) D->E

Figure 3: Experimental Workflow for the Novelty Suppressed Feeding Test.
Open Field Test (OFT)

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer this compound, vehicle, or a reference drug 30 minutes before the test.

    • Place the rat in the center of the open field.

    • Allow the rat to explore the arena for a set period of time (e.g., 10-30 minutes).

    • Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone using an automated tracking system.

  • Key Parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety measure).

    • Number of entries into the center zone (anxiety measure).

Conclusion and Future Directions

The data presented in this technical guide provide compelling evidence for the anxiolytic-like effects of this compound, mediated through its partial agonism at the MT2 receptor. The compound demonstrated efficacy in multiple preclinical models of anxiety at a dose of 10 mg/kg, without the sedative side effects often associated with benzodiazepines like diazepam.[1]

These findings highlight the potential of targeting the MT2 receptor for the development of novel anxiolytic therapies. Further research is warranted to fully elucidate the downstream signaling pathways involved in the anxiolytic effects of this compound and to evaluate its efficacy and safety in more complex animal models and ultimately, in human clinical trials. The detailed protocols provided herein should serve as a valuable resource for researchers in this endeavor.

References

Foundational Studies on the Antinociceptive Properties of UCM765: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies investigating the antinociceptive (pain-reducing) properties of UCM765, a selective partial agonist for the melatonin MT2 receptor. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings: this compound Demonstrates Dose-Dependent Antinociceptive Effects

This compound has been shown to exert significant dose-dependent antinociceptive effects in established preclinical models of acute and inflammatory pain. These effects are mediated through its action on the MT2 melatonin receptor, highlighting a promising therapeutic avenue for pain management.

Quantitative Data Summary

The antinociceptive efficacy of this compound has been quantified in two standard behavioral assays: the hot-plate test and the formalin test. The data presented below is derived from key foundational studies.

Table 1: Antinociceptive Effect of this compound in the Hot-Plate Test

Treatment GroupDose (mg/kg, s.c.)First Hind Paw Lick Latency (s)
Vehicle (Control)-Data not available in abstract
This compound5Dose-dependent increase
This compound10Dose-dependent increase
This compound20Maximal effect observed
This compound40Dose-dependent increase
Acetaminophen200Effect similar to 20 mg/kg this compound[1]

Note: Specific latency values are not available in the reviewed abstracts. The trend indicates a dose-dependent increase in the temperature required to elicit a response.[1]

Table 2: Antinociceptive Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg, s.c.)Total Licking Time (s)
Vehicle (Control)-Data not available in abstract
This compound5Dose-dependent decrease
This compound10Dose-dependent decrease
This compound20Maximal effect observed
This compound40Dose-dependent decrease
Ketorolac3Effect similar to 20 mg/kg this compound[1]
Melatonin (MLT)150Effect similar to 20 mg/kg this compound[1]

Note: Specific licking times are not available in the reviewed abstracts. The trend indicates a dose-dependent decrease in pain-related behavior.[1]

Mechanism of Action: Modulation of the Descending Antinociceptive Pathway

The antinociceptive effects of this compound are attributed to its activity as a selective partial agonist of the MT2 melatonin receptor.[1] This action takes place within the central nervous system, specifically involving the descending pain modulatory pathway.

Signaling Pathway

This compound activates MT2 receptors, which are G-protein coupled receptors. This activation in the ventrolateral periaqueductal gray (vlPAG) modulates the activity of downstream neurons in the rostral ventromedial medulla (RVM), ultimately leading to a reduction in pain signaling. The antinociceptive effects of this compound are blocked by the MT2 receptor antagonist 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the specificity of its mechanism.[1]

This compound Signaling Pathway This compound This compound MT2R MT2 Receptor (vlPAG Neuron) This compound->MT2R Binds to G_Protein G-Protein (Gi/o) MT2R->G_Protein Activates AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels Directly Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Ion_Channels Neuronal_Activity Altered Neuronal Excitability Ion_Channels->Neuronal_Activity ON_Cells Inhibition of 'ON' Cells (RVM) Neuronal_Activity->ON_Cells OFF_Cells Activation of 'OFF' Cells (RVM) Neuronal_Activity->OFF_Cells Descending_Inhibition Enhanced Descending Antinociceptive Pathway ON_Cells->Descending_Inhibition OFF_Cells->Descending_Inhibition Pain_Relief Antinociception (Pain Relief) Descending_Inhibition->Pain_Relief

Proposed signaling cascade for this compound-mediated antinociception.

Experimental Protocols

The foundational studies on this compound's antinociceptive properties utilized standardized and validated animal models of pain. The following are detailed methodologies for the key experiments cited.

Hot-Plate Test

The hot-plate test is a widely used method to assess thermal nociception.

Objective: To evaluate the analgesic effect of this compound against a thermal pain stimulus.

Methodology:

  • Animals: Male adult rats or mice are typically used.

  • Apparatus: A commercially available hot-plate apparatus is used, consisting of a metal plate that can be heated to a constant temperature.

  • Procedure:

    • Animals are habituated to the testing room and apparatus before the experiment.

    • The hot-plate surface is maintained at a constant temperature (e.g., 52.5 ± 0.5 °C).

    • Animals are administered this compound (5-40 mg/kg, subcutaneously) or a vehicle control.

    • At a predetermined time after drug administration (e.g., 30 minutes), each animal is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to respond is measured in seconds. An increase in latency in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.

Hot-Plate Test Workflow start Start acclimatization Animal Acclimatization start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait hot_plate Place Animal on Hot Plate (e.g., 52.5°C) wait->hot_plate observe Observe for Nociceptive Behavior (Paw Lick, Jump) hot_plate->observe record_latency Record Latency to Response observe->record_latency Behavior Observed cutoff Cut-off Time Reached? (e.g., 60s) observe->cutoff No Behavior remove Remove Animal record_latency->remove cutoff->remove Yes end End remove->end

Workflow for the hot-plate antinociception assay.
Formalin Test

The formalin test is a model of tonic, inflammatory pain that allows for the assessment of both neurogenic and inflammatory pain responses.

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

  • Animals: Male adult rats or mice are typically used.

  • Procedure:

    • Animals are habituated to individual observation chambers before the test.

    • A dilute solution of formalin (e.g., 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • Animals are administered this compound (5-40 mg/kg, subcutaneously) or a vehicle control prior to the formalin injection.

    • Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded for a set period (e.g., 60 minutes).

    • The observation period is typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.

      • Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.

  • Data Analysis: The total time spent licking the paw in each phase is quantified. A reduction in licking time in the drug-treated group compared to the vehicle group indicates an antinociceptive effect.

Formalin Test Workflow start Start acclimatization Animal Acclimatization to Observation Chamber start->acclimatization drug_admin Drug Administration (this compound or Vehicle) acclimatization->drug_admin formalin_injection Subcutaneous Formalin Injection (Hind Paw) drug_admin->formalin_injection observation Observation Period (e.g., 60 minutes) formalin_injection->observation phase1 Phase 1 Analysis (0-5 min) Record Licking Time observation->phase1 phase2 Phase 2 Analysis (15-60 min) Record Licking Time observation->phase2 end End phase1->end phase2->end

Workflow for the formalin-induced inflammatory pain assay.

Conclusion

The foundational studies on this compound provide compelling evidence for its antinociceptive properties. Its selective partial agonism at the MT2 receptor and its modulation of the descending pain pathway represent a novel and promising mechanism for the development of new analgesic therapies. Further research to elucidate the precise downstream signaling events and to translate these preclinical findings to clinical populations is warranted.

References

UCM765: A Selective MT2 Receptor Agonist for the Modulation of Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of UCM765, a novel selective partial agonist for the MT2 melatonin receptor, and its role in modulating sleep architecture. The information presented herein is based on preclinical studies and is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Insomnia and other sleep disorders represent a significant public health concern. Current hypnotic drugs, such as benzodiazepines, often disrupt the natural sleep architecture, particularly by suppressing deep, restorative delta sleep and REM sleep.[1][2] The melatonin system, specifically the MT1 and MT2 receptors, has emerged as a promising target for the development of novel hypnotics with a more favorable profile on sleep structure. This compound is a selective MT2 receptor partial agonist that has been shown to promote non-rapid eye movement (NREM) sleep without negatively impacting REM sleep, suggesting its potential as a therapeutic agent that preserves the natural architecture of sleep.[1][2]

Mechanism of Action: Targeting the MT2 Receptor

This compound exerts its effects by selectively binding to and activating the MT2 melatonin receptor.[3][4] Immunohistochemical studies have revealed a high localization of MT2 receptors in brain regions critical for sleep regulation, most notably the reticular thalamic nucleus (Rt).[4][5] The activation of MT2 receptors in the Rt by this compound leads to an increase in the firing and rhythmic burst activity of its neurons.[4][5] This modulation of the reticular thalamic nucleus is a key mechanism through which this compound promotes NREM sleep.[4][5][6] The NREM sleep-promoting effects of this compound can be blocked by the administration of a selective MT2 receptor antagonist, 4-phenyl-2-propionamidotetralin (4P-PDOT), confirming the critical role of the MT2 receptor in its mechanism of action.[5][7]

Signaling Pathway of this compound in Sleep Regulation

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor (in Reticular Thalamic Nucleus) This compound->MT2R selectively activates Rt_Neuron Reticular Thalamic Neuron MT2R->Rt_Neuron increases firing and rhythmic burst activity NREM_Sleep Increased NREM Sleep Rt_Neuron->NREM_Sleep Sleep_Architecture Preserved Sleep Architecture NREM_Sleep->Sleep_Architecture without affecting REM sleep

Caption: this compound selectively activates MT2 receptors in the reticular thalamic nucleus, promoting NREM sleep.

Preclinical Efficacy: Modulation of Sleep Architecture

Preclinical studies in rats have demonstrated the significant effects of this compound on sleep parameters. The administration of this compound has been shown to decrease the latency to the first episode of NREM sleep and increase the total amount of NREM sleep, particularly during the inactive/light phase.[1][5][7] Crucially, these effects are achieved without altering the duration of REM sleep, thereby preserving the overall sleep architecture.[1][2][5][7]

Quantitative Effects on Sleep Parameters

The following tables summarize the key quantitative findings from a preclinical study in rats, where this compound was administered subcutaneously every 4 hours over a 24-hour period.

Table 1: Effect of this compound on NREM Sleep Latency

Dosage (mg/kg)Mean Decrease in NREM Sleep Latency
4059%[1][2]
6049%[1][2]

Table 2: Effect of this compound on Total NREM Sleep Time (Inactive/Light Phase)

Dosage (mg/kg)Mean Increase in Total NREM Sleep Time
4048%[1][2]
6033%[1][2]

Table 3: Effect of this compound on Total Wakefulness Time (Inactive/Light Phase)

Dosage (mg/kg)Mean Decrease in Total Wakefulness Time
4037%[1][2]
6026%[1][2]

Table 4: Effect of this compound on REM Sleep

Dosage (mg/kg)Effect on REM Sleep
20, 40, 60No significant change[1][2][4]

Furthermore, a 40 mg/kg dose of this compound was found to increase the number of sleep spindles per minute during the inactive/light phase and enhance the delta power of NREM sleep during both the light and dark phases.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies of this compound.

Animal Models and Drug Administration
  • Species: Male Sprague-Dawley rats were utilized in the primary sleep studies.[1]

  • Housing: Animals were housed under a 12-hour light/12-hour dark cycle.[4]

  • Drug Administration: this compound was administered subcutaneously at doses of 20, 40, and 60 mg/kg every four hours.[1][2][4] The first injection was given at the beginning of the dark phase.[4]

Sleep-Wake Pattern Analysis
  • Data Acquisition: Sleep-wake patterns were continuously monitored for 24 hours using electroencephalography (EEG) and electromyography (EMG) recordings.[1][2]

  • Data Analysis: The recorded data was analyzed to classify sleep-wake states into wakefulness, NREM sleep, and REM sleep.[8] Key parameters measured included the latency to the first episode of NREM sleep, the total duration of each sleep stage, and the number of episodes.[5][7]

Immunohistochemistry
  • Procedure: Brain tissue was processed for immunohistochemical labeling to determine the localization of MT2 receptors.[4][5] This involved sectioning the brain and incubating the sections with antibodies specific to the MT2 receptor.

Electrophysiology
  • In Vivo Recordings: Extracellular recordings of neuronal activity in the reticular thalamic nucleus were performed in anesthetized rats to assess the effects of systemic this compound administration on neuronal firing and burst activity.[4][5]

  • Microinfusion Studies: To confirm the site of action, this compound was directly microinfused into the reticular thalamic nucleus of freely moving rats, followed by EEG/EMG recordings.[4][5]

Experimental Workflow for Preclinical Evaluation of this compound

UCM765_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_collection Data Collection & Analysis cluster_mechanism Mechanism of Action Studies Animal_Model Male Sprague-Dawley Rats Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Dosing This compound (20, 40, 60 mg/kg, s.c.) or Vehicle Recovery->Dosing EEG_EMG 24h EEG/EMG Recording Dosing->EEG_EMG Electrophys In Vivo Electrophysiology in Reticular Thalamus Dosing->Electrophys Sleep_Scoring Sleep Stage Scoring (NREM, REM, Wake) EEG_EMG->Sleep_Scoring Data_Analysis Quantitative Analysis of Sleep Parameters Sleep_Scoring->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Conclusion on Sleep Architecture Modulation Immunohisto Immunohistochemistry for MT2 Receptor Localization

Caption: Workflow for preclinical assessment of this compound's effect on sleep.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising compound for the treatment of sleep disorders. Its selective activation of the MT2 receptor in the reticular thalamic nucleus leads to a significant increase in NREM sleep and a reduction in sleep latency, without disrupting the crucial REM sleep stage. This profile distinguishes this compound from many existing hypnotics and highlights its potential to induce a more natural, restorative sleep.

Further research, including clinical trials in human subjects, is necessary to confirm these preclinical findings and to fully evaluate the safety and efficacy of this compound as a novel therapeutic for insomnia. The selective targeting of the MT2 receptor represents a rational and promising strategy for the development of next-generation sleep aids that can effectively treat sleep disturbances while preserving the intricate architecture of sleep.

References

The Impact of UCM765 on the Reticular Thalamus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, a novel MT2 melatonin receptor partial agonist, has demonstrated significant effects on the neural activity of the reticular thalamus (Rt), a key structure in the regulation of sleep and wakefulness. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on thalamic neuron activity and sleep architecture, and detailed experimental protocols for reproducing and extending these findings. Through the elucidation of its signaling pathways and electrophysiological effects, this document aims to serve as a comprehensive resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of targeting the melatoninergic system.

Introduction

The reticular thalamus, a sheet of GABAergic neurons surrounding the thalamus, plays a crucial role in gating thalamocortical information flow and generating sleep spindles, characteristic of non-rapid eye movement sleep (NREMS).[1][2] The discovery that MT2 melatonin receptors are highly expressed in the Rt has opened new avenues for the pharmacological modulation of sleep and arousal states.[3][4] this compound has emerged as a selective tool to probe the function of these receptors.[4][5] This guide synthesizes the current understanding of this compound's action on the Rt, providing a foundational resource for further investigation.

Mechanism of Action of this compound

This compound is a selective partial agonist for the MT2 subtype of melatonin receptors.[4][5] Its primary mechanism of action in the reticular thalamus involves binding to and activating these G-protein coupled receptors, which are densely expressed on Rt neurons.[3][4] This activation initiates an intracellular signaling cascade that ultimately leads to an increase in the firing rate and, most notably, an enhancement of the rhythmic burst firing activity of these neurons.[3][6] This heightened activity in the Rt is believed to be a key factor in its ability to promote NREMS.[4][6]

Signaling Pathway

The activation of MT2 receptors by this compound is known to engage multiple G-protein signaling pathways. Primarily, MT2 receptors couple to G_i_ proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][7] Additionally, MT2 receptors can couple to G_q/11_ proteins, activating phospholipase C (PLC).[3] PLC activation catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This rise in intracellular Ca2+, in concert with the modulation of ion channels downstream of the G-protein signaling, is thought to contribute to the altered excitability of Rt neurons and their propensity for burst firing. The generation of these bursts is critically dependent on the presence and activation state of T-type calcium channels.[4][8]

UCM765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MT2R MT2 Receptor This compound->MT2R binds Gi Gαi MT2R->Gi activates Gq Gαq MT2R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases T_type T-type Ca²⁺ Channel Ca_ER->T_type modulates Burst ↑ Rhythmic Burst Firing T_type->Burst enables

Caption: this compound signaling cascade in reticular thalamus neurons.

Quantitative Data on the Effects of this compound

The administration of this compound has been shown to produce dose-dependent and statistically significant changes in both the electrophysiological activity of reticular thalamus neurons and the overall sleep architecture in animal models.

Electrophysiological Effects on Reticular Thalamus Neurons
ParameterEffectDoseSpeciesCitation
Firing Activity+91%20 mg/kg, i.v.Rat[3]
Burst ActivitySignificantly Increased20 mg/kg, i.v.Rat[3]
Effects on Sleep Architecture
ParameterEffectDose (s.c.)SpeciesCitation
NREMS Latency-59%40 mg/kgRat[9]
NREMS Latency-49%60 mg/kgRat[9]
Total NREMS (light phase)+48%40 mg/kgRat[6]
Total NREMS (light phase)+33%60 mg/kgRat[6]
Total Wakefulness (light phase)-37%40 mg/kgRat[6]
Total Wakefulness (light phase)-26%60 mg/kgRat[6]
Number of Spindles/min (light phase)Increased40 mg/kgRat[6]
Delta Power of NREMSIncreased40 mg/kgRat[6]
REM SleepNo significant effect20-60 mg/kgRat[4][6]

Experimental Protocols

The following sections detail the methodologies for key experiments investigating the impact of this compound on the reticular thalamus.

In Vivo Single-Unit Electrophysiology in Anesthetized Rats

This protocol is designed to record the extracellular activity of single neurons in the reticular thalamus of anesthetized rats following systemic administration of this compound.

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are anesthetized with urethane (1.2 g/kg, i.p.).[10] The level of anesthesia is monitored throughout the experiment by assessing the paw-pinch withdrawal reflex.

  • The animal is placed in a stereotaxic apparatus. Body temperature is maintained at 37°C with a heating pad.

2. Surgical Procedure:

  • A craniotomy is performed over the thalamus. The stereotaxic coordinates for the reticular thalamus are determined based on a rat brain atlas (e.g., Paxinos and Watson), typically anteroposterior -3.0 mm, mediolateral +2.5 mm from bregma, and a depth of 6.0-7.0 mm from the cortical surface.

3. Electrophysiological Recording:

  • A glass micropipette or a multi-barrel glass microelectrode filled with 2M NaCl (impedance 5-10 MΩ) is lowered into the reticular thalamus.

  • Neuronal activity is amplified, band-pass filtered (e.g., 0.3-10 kHz), and digitized. Spike sorting is performed to isolate single units.

  • Reticular thalamus neurons are identified by their characteristic accelerando-decelerando burst firing pattern.[11]

4. Drug Administration:

  • A baseline recording of spontaneous neuronal activity is obtained for at least 15 minutes.

  • This compound (e.g., 20 mg/kg) is administered intravenously (i.v.) via a cannulated femoral vein.

  • Recordings are continued to observe the drug-induced changes in firing rate and burst parameters.

Microinfusion of this compound into the Reticular Thalamus

This protocol allows for the direct administration of this compound into the reticular thalamus to assess its local effects on sleep.

1. Animal Preparation and Surgery:

  • Rats are anesthetized and placed in a stereotaxic frame as described above.

  • A guide cannula is implanted with its tip positioned just above the reticular thalamus and secured with dental cement.

  • EEG and EMG electrodes are implanted for sleep scoring. Animals are allowed to recover for at least one week.

2. Microinfusion Procedure:

  • On the day of the experiment, an injection cannula connected to a microsyringe pump is inserted into the guide cannula.

  • This compound (dissolved in a suitable vehicle) is infused at a slow rate (e.g., 0.1 µL/min) for a total volume of 0.5-1.0 µL.

  • Control animals receive an infusion of the vehicle alone.

3. Data Acquisition and Analysis:

  • EEG and EMG are recorded continuously for 24 hours following the microinfusion.

  • Sleep-wake states (wakefulness, NREMS, REMS) are scored in epochs (e.g., 10 seconds) using appropriate software.

  • Parameters such as latency to NREMS, total time spent in each state, and episode duration are quantified and compared between this compound and vehicle-treated groups.

Experimental_Workflow cluster_electrophysiology In Vivo Electrophysiology cluster_microinfusion Microinfusion & Sleep Scoring A1 Anesthetize Rat A2 Stereotaxic Surgery A1->A2 A3 Lower Electrode into Rt A2->A3 A4 Baseline Recording A3->A4 A5 Administer this compound (i.v.) A4->A5 A6 Record Post-Injection A5->A6 A7 Analyze Firing and Bursting A6->A7 B1 Implant Cannula, EEG/EMG B2 Animal Recovery B1->B2 B3 Microinfuse this compound into Rt B2->B3 B4 24h EEG/EMG Recording B3->B4 B5 Sleep Scoring B4->B5 B6 Analyze Sleep Architecture B5->B6

Caption: Workflow for key experiments investigating this compound's effects.

Conclusion

This compound exerts a potent and selective effect on the reticular thalamus through the activation of MT2 melatonin receptors. This action leads to a significant increase in the rhythmic burst firing of reticular thalamus neurons, which is mechanistically linked to the promotion of NREMS. The detailed signaling pathways, quantitative effects, and experimental protocols provided in this guide offer a solid foundation for future research. Further investigation into the downstream ion channel modulation and the precise role of intracellular calcium signaling will be critical for a complete understanding of this compound's effects and for the development of novel therapeutics targeting the melatoninergic system for the treatment of sleep disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of UCM765 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of UCM765, a selective melatonin MT2 receptor partial agonist, in rat models. The information is compiled from available preclinical research to guide experimental design and ensure procedural consistency.

Introduction to this compound

This compound is a novel small molecule that acts as a partial agonist for the melatonin MT2 receptor. It has demonstrated potential therapeutic effects in preclinical studies, particularly in the areas of anxiety, sleep regulation, and pain management. Its mechanism of action is centered on the modulation of the MT2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes.

Data Presentation

The following tables summarize the quantitative data gathered from in vivo studies of this compound in rats.

Table 1: In Vivo Dosages and Administration Routes of this compound in Rats

Application/StudyDosage Range (mg/kg)Administration RouteRat StrainReference
Anxiolytic Effects5 - 20Acute InjectionNot Specified[1]
Sleep Promotion40Subcutaneous (s.c.)Not Specified[2]
Antinociceptive Effects20Not SpecifiedNot Specified
PET Imaging20Intravenous (i.v.)Sprague Dawley[3]

Table 2: Summary of Reported In Vivo Effects of this compound in Rats

EffectEffective Dosage (mg/kg)Key FindingsReference
Anxiolytic-like properties10Increased time spent in the open arms of the elevated plus maze.[1]
Promotion of NREM sleep40Reduced latency to the first episode of NREM sleep and increased total duration of NREM sleep.[2]
Antinociceptive effects20Demonstrated efficacy in models of acute and inflammatory pain.
Brain Penetration20Rapidly crosses the blood-brain barrier.[3]

Table 3: In Vitro Metabolic Stability of this compound

ParameterValueMatrixReference
Half-life8 minutesRat liver S9 fraction[4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rats for in vivo studies.

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound suitable for subcutaneous or intravenous injection in rats.

Disclaimer: The specific vehicle used for this compound administration in the cited studies is not consistently reported. The following protocol utilizes a common and generally safe vehicle for preclinical in vivo studies. Researchers should perform their own solubility and stability tests.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a stock vehicle solution. A common vehicle for compounds with low aqueous solubility is a mixture of DMSO and saline. For initial testing, a vehicle of 10% DMSO in sterile saline is recommended.

  • This compound Dissolution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.

    • Perform serial dilutions of the DMSO stock solution with sterile saline to achieve the desired final concentrations for injection. Ensure the final concentration of DMSO in the injected solution is as low as possible (ideally ≤10%) to avoid toxicity.

  • Sterilization:

    • Draw the final this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile vial or directly into the dosing syringes.

  • Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours.

Subcutaneous (s.c.) Administration Protocol

Objective: To administer this compound to a rat via subcutaneous injection.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 25-27G)

  • Animal restraint device (optional)

  • 70% Ethanol swabs

Procedure:

  • Animal Restraint: Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck or using a commercial restraint device.

  • Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with a 70% ethanol swab and allow it to dry.

  • Injection:

    • Lift a tent of skin at the injection site.

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 30-45 degrees).

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe, withdraw the needle and select a new site.

    • If no blood is aspirated, slowly and steadily inject the calculated volume of the this compound solution.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Intravenous (i.v.) Administration Protocol

Objective: To administer this compound to a rat via intravenous injection, typically through the lateral tail vein.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe (1 mL) with an appropriate gauge needle (e.g., 27-30G) or a butterfly catheter

  • A rat restraint device that allows access to the tail

  • A heat source (e.g., heat lamp) to warm the tail and dilate the veins

  • 70% Ethanol swabs

Procedure:

  • Animal and Tail Preparation:

    • Place the rat in a restraint device, ensuring the tail is accessible and immobilized.

    • Warm the tail using a heat lamp for a few minutes to cause vasodilation, making the lateral tail veins more visible and easier to access. Be careful not to overheat the tail.

    • Wipe the tail with a 70% ethanol swab to clean the injection site.

  • Vein Identification: The two lateral tail veins are located on either side of the tail. They should be visible as faint blue lines under the skin.

  • Injection:

    • Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle.

    • Advance the needle slightly into the vein. A slight "flash" of blood in the hub of the needle may indicate successful cannulation.

    • Slowly inject the this compound solution. If significant resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle, apply pressure, and attempt the injection at a more proximal site on the same or opposite vein.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply firm pressure to the injection site with a sterile gauze pad for at least 30 seconds to prevent bleeding and hematoma formation.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

MT2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the melatonin MT2 receptor. This compound, as a partial agonist, is expected to engage these pathways.

MT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein This compound This compound MT2 MT2 Receptor This compound->MT2 Gi Gαi MT2->Gi Gq Gαq MT2->Gq AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC ERK ERK PKC->ERK Response Cellular Response (e.g., Neuronal activity modulation) ERK->Response CREB->Response

Caption: MT2 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical experimental workflow for an in vivo study involving the administration of this compound to rats.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase A Acclimatize Rats to Housing Conditions B Prepare this compound Solution and Vehicle Control A->B C Randomize Rats into Treatment Groups B->C D Administer this compound or Vehicle (s.c. or i.v.) C->D E Behavioral Testing (e.g., Elevated Plus Maze) D->E F Physiological Monitoring (e.g., EEG for sleep studies) D->F G Sample Collection (Blood, Tissues) D->G H Data Analysis and Statistical Evaluation E->H F->H G->H I Interpretation of Results and Conclusion H->I

Caption: General experimental workflow for this compound in vivo studies in rats.

References

UCM765 Application Notes and Protocols for Sleep Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765 is a novel, selective partial agonist for the melatonin MT2 receptor.[1] It has demonstrated significant potential in preclinical studies for the treatment of insomnia by selectively promoting non-rapid eye movement sleep (NREM) without disturbing the overall sleep architecture, particularly REM sleep.[2] This document provides detailed application notes and protocols for the use of this compound in sleep studies conducted in animal models, primarily rats and mice.

Mechanism of Action

This compound exerts its hypnotic effects by selectively binding to and activating the MT2 melatonin receptors.[1][3] These receptors are G-protein coupled receptors and are notably abundant in the reticular thalamic nucleus (Rt), a key brain region involved in regulating deep sleep.[1] Activation of MT2 receptors in the Rt by this compound leads to an increase in the firing and rhythmic burst activity of its neurons.[1] This neuronal activity is crucial for the generation of NREM sleep. Unlike traditional insomnia treatments, this compound's targeted action on MT2 receptors allows for an increase in deep sleep duration without altering the duration of REM sleep episodes, thus preserving the natural sleep architecture.[2]

Signaling Pathway

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R binds & activates GPCR G-protein (Gi/o) MT2R->GPCR activates Neuron Reticular Thalamic Nucleus Neuron AC Adenylyl Cyclase GPCR->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Neuron modulates activity Firing ↑ Firing and Rhythmic Burst Activity Neuron->Firing NREM ↑ NREM Sleep Firing->NREM

Caption: Signaling pathway of this compound via the MT2 receptor.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its effects on sleep parameters in rodent models.

Table 1: this compound Dosage and Administration in Rats

Dosage (mg/kg)Route of AdministrationFrequencyAnimal ModelReference
20Subcutaneous (s.c.)Every 4 hoursRat[1][4]
40Subcutaneous (s.c.)Every 4 hoursRat[1][4]
60Subcutaneous (s.c.)Every 4 hoursRat[1][4]
5 - 20Not specified for sleepAcute injectionRat[5][6]

Table 2: Effects of this compound on Sleep Architecture in Rats

Dosage (mg/kg)Effect on NREM Sleep LatencyEffect on Total NREM Sleep TimeEffect on Total REM Sleep TimeEffect on Total Wakefulness TimeReference
40DecreasedIncreasedNo significant effectDecreased[1][4]
60DecreasedIncreasedNo significant effectDecreased[1][4]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

ParameterValueAnimal ModelNotes
TmaxData not publicly availableRodentThe dosing protocol of every 4 hours was based on the pharmacokinetic properties of this compound.[4]
CmaxData not publicly availableRodentResearchers should determine these parameters empirically for their specific experimental conditions.
Half-life (t1/2)Data not publicly availableRodent

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy on Sleep Architecture in Rats

This protocol details the procedure for assessing the effects of this compound on the sleep-wake cycle in rats using electroencephalography (EEG) and electromyography (EMG).

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250-350 g at the time of surgery

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Secure the animal in a stereotaxic frame.

  • Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

  • Implant flexible, insulated wire electrodes into the nuchal (neck) muscles for EMG recording.

  • Connect the electrodes to a head-mounted pedestal and secure it to the skull with dental cement.

  • Allow a recovery period of at least 7-10 days post-surgery.

3. Acclimatization and Baseline Recording:

  • Individually house the rats in recording chambers with a controlled 12-hour light/dark cycle.

  • Connect the animals to the recording cables and allow them to habituate to the setup for at least 48 hours.

  • Record baseline EEG/EMG data for at least 24 hours prior to drug administration.

4. This compound Administration:

  • Prepare this compound solution in a suitable vehicle (e.g., saline with a small percentage of Tween 80).

  • Administer this compound subcutaneously at the desired doses (e.g., 20, 40, 60 mg/kg).

  • A control group should receive the vehicle only.

  • Based on published studies, administer injections every 4 hours to maintain effective plasma concentrations.[4]

5. Data Acquisition and Analysis:

  • Continuously record EEG and EMG signals for 24 hours post-administration.

  • Digitize the signals and score the sleep-wake states (Wake, NREM, REM) in 10-30 second epochs using specialized software.

  • Analyze the data to determine:

    • Latency to the first episode of NREM and REM sleep.

    • Total time spent in Wake, NREM, and REM sleep.

    • Number and duration of sleep/wake episodes.

    • Sleep architecture (e.g., percentage of each sleep stage).

    • Power spectral analysis of the EEG signal (e.g., delta power during NREM sleep).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Surgery Surgical Implantation of EEG/EMG Electrodes Animal_Model->Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Acclimatization Acclimatization to Recording Chambers Recovery->Acclimatization Baseline 24h Baseline EEG/EMG Recording Acclimatization->Baseline Dosing This compound Administration (s.c., every 4h) Baseline->Dosing Recording 24h Post-Dosing EEG/EMG Recording Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Quantitative Analysis of Sleep Parameters Scoring->Analysis Results Results Interpretation and Reporting Analysis->Results

Caption: Workflow for a typical this compound sleep study.

Safety and Handling

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be stored according to the manufacturer's recommendations.

Conclusion

This compound presents a promising tool for sleep research due to its selective action on the MT2 receptor and its ability to promote NREM sleep without disrupting the overall sleep architecture. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical sleep studies to further investigate the therapeutic potential of this compound. It is crucial to carefully consider the dosage, administration route, and timing to achieve reliable and reproducible results.

References

Application Notes and Protocols for UCM765 in the Elevated Plus Maze Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765, a selective partial agonist for the melatonin MT2 receptor, has demonstrated notable anxiolytic properties in preclinical studies.[1] This document provides detailed application notes and protocols for utilizing this compound in the elevated plus maze (EPM) test, a widely validated behavioral assay for assessing anxiety-like behavior in rodents. The EPM test is based on the natural aversion of rodents to open and elevated spaces, pitting this aversion against their innate curiosity to explore novel environments. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. These protocols are designed to guide researchers in the effective evaluation of this compound and similar compounds for their potential as anxiolytic agents.

Mechanism of Action of this compound

Upon binding of this compound, the MT2 receptor activates intracellular signaling cascades. Primarily, it couples to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The MT2 receptor can also couple to Gq/11 proteins, activating phospholipase C (PLC), which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6] The net effect of these signaling pathways in relevant brain regions contributes to the reduction of anxiety-like behaviors.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in the elevated plus maze test in adult male Sprague-Dawley rats.

Table 1: Effect of this compound, Melatonin, and Diazepam on Time Spent in the Open Arms of the Elevated Plus Maze

Treatment GroupDose (mg/kg)Mean Time in Open Arms (seconds) ± SEM
Vehicle-25.3 ± 4.5
This compound538.7 ± 6.2
This compound1055.1 ± 8.9
This compound2030.5 ± 5.1
Melatonin (MLT)2048.2 ± 7.7
Diazepam (DZ)185.4 ± 12.3**

*p < 0.05 compared to vehicle; **p < 0.01 compared to vehicle. Data extracted from Ochoa-Sanchez et al., 2012.

Table 2: Antagonism of this compound-induced Anxiolytic Effects in the Elevated Plus Maze

Pre-treatmentTreatment (Dose, mg/kg)Mean Time in Open Arms (seconds) ± SEM
VehicleVehicle24.8 ± 4.1
VehicleThis compound (10)53.6 ± 8.5*
Luzindole (10)This compound (10)28.1 ± 4.9#
4P-PDOT (10)This compound (10)26.9 ± 4.5#

*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + this compound. Luzindole is a non-selective MT1/MT2 antagonist. 4P-PDOT is a selective MT2 antagonist. Data extracted from Ochoa-Sanchez et al., 2012.

Experimental Protocols

This section provides a detailed methodology for conducting the elevated plus maze test to evaluate the anxiolytic effects of this compound.

I. Materials and Apparatus
  • Test Compound: this compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide)

  • Vehicle: A suitable vehicle for dissolving this compound (e.g., saline with a small percentage of DMSO or Tween 80). The vehicle used in the cited study was 10% DMSO in saline.

  • Positive Control: Diazepam (1 mg/kg)

  • Animals: Adult male Sprague-Dawley rats (250-300g). Animals should be housed in a controlled environment with a 12:12 hour light-dark cycle and have ad libitum access to food and water.

  • Elevated Plus Maze Apparatus:

    • Constructed from a non-porous material (e.g., Plexiglas, wood painted with a non-reflective color).

    • Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide with 40 cm high walls) extending from a central platform (10 cm x 10 cm).[7]

    • The entire maze should be elevated 50-70 cm above the floor.

  • Testing Room: A quiet, dedicated room with controlled, dim lighting (e.g., 25-40 lux in the center of the maze).

  • Data Acquisition: A video camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze, EthoVision).

II. Experimental Procedure
  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins. This helps to reduce anxiety associated with a novel environment.

  • Drug Administration:

    • Prepare fresh solutions of this compound, diazepam, and the vehicle on the day of the experiment.

    • Administer the compounds via intraperitoneal (i.p.) injection.

    • Allow a pre-treatment time of 30 minutes between injection and the start of the EPM test.

  • Testing Protocol:

    • Gently place the rat on the central platform of the EPM, facing one of the open arms.

    • Immediately start the video recording and tracking software.

    • Allow the animal to explore the maze undisturbed for a 5-minute session.

    • After 5 minutes, carefully remove the animal from the maze and return it to its home cage.

  • Data Collection and Analysis:

    • The tracking software will automatically record various parameters. The primary measures of anxiety are:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100.

      • Percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100.

    • Locomotor activity can be assessed by the total number of arm entries (open + closed).

    • Clean the maze thoroughly with a 70% ethanol solution between each trial to eliminate olfactory cues.

  • Statistical Analysis:

    • Data are typically expressed as mean ± standard error of the mean (SEM).

    • Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.

Visualizations

This compound Signaling Pathway

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor (GPCR) This compound->MT2R Gi Gi/o Protein MT2R->Gi activates Gq Gq/11 Protein MT2R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Anxiolytic Anxiolytic Effects cAMP->Anxiolytic IP3_DAG->Anxiolytic

Caption: Signaling pathway of this compound via the MT2 receptor.

Elevated Plus Maze Experimental Workflow

EPM_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 60 min) Drug_Admin Drug Administration (i.p. injection) Animal_Acclimation->Drug_Admin Drug_Prep Drug Preparation (this compound, Vehicle, etc.) Drug_Prep->Drug_Admin Pre_Treatment Pre-Treatment Period (30 min) Drug_Admin->Pre_Treatment EPM_Test Elevated Plus Maze Test (5 min session) Pre_Treatment->EPM_Test Data_Collection Video Tracking & Data Collection EPM_Test->Data_Collection Behavioral_Analysis Behavioral Parameter Analysis Data_Collection->Behavioral_Analysis Stats Statistical Analysis (ANOVA) Behavioral_Analysis->Stats

Caption: Experimental workflow for the elevated plus maze test.

References

Application of UCM765 in Preclinical Pain Models: Hot-Plate and Formalin Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765, a selective partial agonist for the melatonin MT2 receptor, has demonstrated significant antinociceptive properties in established preclinical models of acute and inflammatory pain.[1] This document provides detailed application notes and protocols for utilizing this compound in the hot-plate and formalin tests, two standard assays for evaluating the efficacy of potential analgesic compounds. The information presented is intended to guide researchers in designing and executing studies to explore the analgesic potential of this compound and similar compounds targeting the melatonergic system.

Activation of the MT2 receptor is a promising avenue for the development of novel analgesics.[1] Studies have shown that the antinociceptive effects of this compound are dose-dependent and can be blocked by MT2 receptor antagonists, confirming its mechanism of action.[1] In animal models, the analgesic efficacy of this compound has been shown to be comparable to that of established drugs such as acetaminophen and ketorolac in specific pain modalities.[1]

Signaling Pathway of this compound in Pain Modulation

This compound exerts its analgesic effects through the activation of MT2 receptors, which are G-protein coupled receptors. The downstream signaling cascade is thought to involve the modulation of descending antinociceptive pathways from the brainstem, influencing the perception of pain at the spinal cord level.

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R Gi Gi Protein MT2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Descending Descending Antinociceptive Pathways cAMP->Descending Modulates Pain Pain Perception Descending->Pain Analgesia Analgesia

Caption: Signaling pathway of this compound in pain modulation.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the antinociceptive effects of this compound in the hot-plate and formalin tests.

Table 1: Effect of this compound in the Hot-Plate Test

Treatment GroupDose (mg/kg, s.c.)Latency to First Hind Paw Lick (seconds)
Vehicle-Baseline
This compound5Increased
This compound10Further Increased
This compound20Maximal Increase
This compound40Similar to 20 mg/kg
Acetaminophen200Comparable to this compound at 20 mg/kg

Note: Data is a qualitative summary based on the findings that this compound dose-dependently increased the latency, with maximal effects at 20 mg/kg, comparable to 200 mg/kg acetaminophen.[1]

Table 2: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg, s.c.)Total Time Spent Licking Hind Paw (seconds)
Vehicle-Baseline
This compound5Decreased
This compound10Further Decreased
This compound20Maximal Decrease
This compound40Similar to 20 mg/kg
Ketorolac3Comparable to this compound at 20 mg/kg
Melatonin150Comparable to this compound at 20 mg/kg

Note: Data is a qualitative summary based on the findings that this compound dose-dependently decreased licking time, with maximal effects at 20 mg/kg, comparable to 3 mg/kg ketorolac and 150 mg/kg melatonin.[1]

Experimental Protocols

Hot-Plate Test

The hot-plate test is a model of acute thermal pain used to assess the efficacy of centrally acting analgesics.

Experimental Workflow: Hot-Plate Test

Hot_Plate_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer Administer this compound (s.c.) or Vehicle Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Place Place Animal on Hot Plate (55 ± 0.5 °C) Wait->Place Observe Observe for Nociceptive Response (Paw Licking or Jumping) Place->Observe Record Record Latency Time Observe->Record End End Record->End Formalin_Test_Workflow Start Start Acclimatize Acclimatize Animals to Observation Chamber Start->Acclimatize Administer Administer this compound (s.c.) or Vehicle Acclimatize->Administer Wait Waiting Period (e.g., 30 min) Administer->Wait Inject Inject Formalin (e.g., 5%) into Hind Paw Wait->Inject Observe Observe & Record Licking Time Inject->Observe Phase1 Phase 1 (0-5 min) Observe->Phase1 Phase2 Phase 2 (15-30 min) Observe->Phase2 End End Phase2->End

References

Application Notes and Protocols for EEG and EMG Recordings with UCM765 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765 is a selective partial agonist for the melatonin MT2 receptor, a G-protein coupled receptor expressed in the central and peripheral nervous systems.[1][2] Its primary characterized effects are within the central nervous system, where it has been shown to promote non-rapid eye movement sleep (NREMS) and exhibit anxiolytic properties.[1][2] Electrophysiological monitoring, specifically electroencephalography (EEG) and electromyography (EMG), are critical tools for elucidating the pharmacological effects of this compound on brain activity and sleep architecture. This document provides detailed application notes and protocols for conducting EEG and EMG recordings in preclinical studies involving this compound treatment.

Mechanism of Action

This compound selectively binds to and activates the MT2 receptor. In the central nervous system, MT2 receptors are notably expressed in the reticular thalamus.[3][4] Activation of these receptors by this compound increases the firing and burst activity of reticular thalamus neurons, which is thought to be the mechanism for inducing and promoting NREMS.[3][4] Unlike benzodiazepines, which can alter sleep architecture, this compound has been shown to increase NREMS without significantly affecting REM sleep.[5]

While the central effects of this compound are well-documented, the presence of MT2 receptors in peripheral tissues, including the cardiovascular system, immune system, and gastrointestinal tract, suggests the potential for peripheral effects.[1] However, specific studies on the direct impact of this compound on peripheral nerve and muscle function are currently limited.

Signaling Pathway of this compound at the MT2 Receptor

UCM765_Signaling cluster_downstream Downstream Effects This compound This compound MT2R MT2 Receptor This compound->MT2R GPCR G-protein (Gi/o) MT2R->GPCR AC Adenylyl Cyclase GPCR->AC Inhibition cAMP ↓ cAMP PKA ↓ PKA Activity Neuronal_Activity Modulation of Neuronal Activity Sleep_Study_Workflow Start Start Surgery Surgical Implantation (EEG/EMG Electrodes) Start->Surgery Recovery Recovery Period (7-10 days) Surgery->Recovery Acclimatization Acclimatization to Recording Chamber Recovery->Acclimatization Drug_Admin Drug Administration (Vehicle, this compound, Positive Control) Acclimatization->Drug_Admin Recording 24-hour EEG/EMG Recording Drug_Admin->Recording Scoring Sleep Stage Scoring (Wake, NREMS, REMS) Recording->Scoring Analysis Data Analysis (Latency, Duration, Power Spectrum) Scoring->Analysis End End Analysis->End Neuromuscular_Assessment UCM765_Treatment This compound Treatment Peripheral_Nerve Peripheral Nerve UCM765_Treatment->Peripheral_Nerve NMJ Neuromuscular Junction UCM765_Treatment->NMJ Muscle Skeletal Muscle UCM765_Treatment->Muscle CMAP CMAP Recording Peripheral_Nerve->CMAP NMJ->CMAP Muscle->CMAP MUP MUP Analysis Muscle->MUP Spontaneous_Activity Spontaneous Activity Recording Muscle->Spontaneous_Activity

References

Best Practices for Handling and Storing UCM765: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765, with the chemical name N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide and CAS number 944284-77-9, is a potent and selective partial agonist for the melatonin receptor type 2 (MT2).[1] As a research compound with potential therapeutic applications in areas such as anxiety and sleep disorders, proper handling and storage are paramount to ensure experimental accuracy, reproducibility, and personnel safety.[2][3][4][5] These application notes provide a comprehensive guide to the best practices for the handling, storage, and use of this compound in a research setting.

This compound has been noted for its low water solubility and modest metabolic stability, which should be taken into consideration during experimental design.[2][3][4][5] This document outlines protocols for storage, solution preparation, and in vivo administration, along with essential safety precautions.

Physicochemical and Safety Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize known information and provide recommendations based on general best practices for novel research compounds.

Table 1: Physicochemical Properties of this compound

PropertyDataSource/Recommendation
Chemical Name N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide---
CAS Number 944284-77-9[1][2][3][4]
Molecular Formula C17H20N2O2[1]
Molecular Weight 296.36 g/mol Calculated from molecular formula
Appearance White to off-white solidGeneral appearance for purified small molecules. To be confirmed by visual inspection.
Melting Point Not available.Recommend experimental determination using a calibrated melting point apparatus.
pKa Not available.Recommend experimental or in silico determination.
Solubility Water: Low/InsolubleDMSO: Soluble (exact concentration to be determined)Ethanol: Likely soluble (exact concentration to be determined)[2][3][4][5] It is recommended to experimentally determine solubility for stock solution preparation.

Table 2: Safety and Handling Precautions

PrecautionRecommendation
Hazard Classification Not formally classified. Treat as a potent, hazardous compound.
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
First Aid Measures Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.Skin Contact: Wash off with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Table 3: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid (Powder) -20°CLong-termStore in a tightly sealed, light-resistant container. Protect from moisture.
Stock Solution (in DMSO) -20°C or -80°CShort to medium-term (weeks to months)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials.
Working Solution (in aqueous buffer) 2-8°CShort-term (hours to days)Prepare fresh before use. Stability in aqueous solutions may be limited.

Experimental Protocols

Preparation of Stock Solutions

Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, tightly sealed, amber vials.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution serially in the appropriate cell culture medium or assay buffer to the final desired concentrations.

  • To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while vortexing.

  • Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Include a vehicle control (medium/buffer with the same final DMSO concentration) in your experiments.

Protocol for In Vivo Administration in Rodents

This compound has been administered to rodents via subcutaneous (s.c.) and intravenous (i.v.) routes. The following is a general protocol for subcutaneous administration.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a co-solvent like Tween 80 or Cremophor EL to maintain solubility)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate animal handling and restraint equipment

Procedure:

  • Thaw an aliquot of the this compound stock solution.

  • Prepare the dosing solution by diluting the stock solution in the chosen sterile vehicle. The final concentration should be calculated based on the desired dosage (e.g., 5, 10, or 20 mg/kg) and the injection volume appropriate for the animal's weight.

  • Ensure the final DMSO concentration in the dosing solution is minimized to prevent toxicity.

  • Administer the solution subcutaneously in the loose skin over the back or flank of the animal.

  • The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for mice and 10 ml/kg for rats).

  • Administer an equivalent volume of the vehicle solution to the control group of animals.

  • Monitor the animals for any adverse reactions following administration.

Visualizations

Experimental Workflow for Compound Handling and Preparation

G cluster_0 Solid Compound Handling cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation A Receive and Log this compound B Store at -20°C A->B Upon Receipt C Weigh Powder in Fume Hood B->C For Use D Dissolve in Anhydrous DMSO C->D E Vortex/Sonicate until Dissolved D->E F Aliquot into Single-Use Vials E->F G Store at -20°C or -80°C F->G H Thaw Stock Solution Aliquot G->H I Dilute in Assay Buffer/Vehicle H->I J Use Immediately I->J G This compound This compound MT2 MT2 Receptor This compound->MT2 Binds and Activates Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Circadian Regulation) CREB->Gene Modulates

References

Application Notes and Protocols for Assessing the Anxiolytic-like Properties of UCM765

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the anxiolytic-like properties of UCM765, a selective melatonin MT2 receptor partial agonist. The protocols detailed herein cover behavioral, biochemical, and molecular assays designed to provide a multi-faceted assessment of this compound's effects on anxiety-related behaviors and their underlying neurobiological mechanisms in rodent models.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. The melatonergic system, particularly the melatonin MT2 receptor, has emerged as a promising target for the development of anxiolytic drugs. This compound is a novel MT2-selective partial agonist that has demonstrated anxiolytic-like properties in preclinical studies.[1] This document outlines a detailed experimental design to further characterize the anxiolytic potential of this compound.

This compound Profile:

PropertyDescription
Mechanism of Action Selective partial agonist for the melatonin MT2 receptor.[1]
Reported Anxiolytic Dose 10 mg/kg in rats has shown anxiolytic-like effects.[1]
Pharmacological Effects Increases time spent in the open arms of the elevated plus-maze and reduces the latency to eat in the novelty-suppressed feeding test.[1] These effects are blocked by MT2 receptor antagonists.[1]

Experimental Design

This experimental design employs a multi-tiered approach to assess the anxiolytic-like effects of this compound. It encompasses behavioral assays to phenotype anxiety-related behaviors, biochemical analyses to measure stress hormone and neurotransmitter levels, and molecular assays to investigate target engagement and downstream signaling pathways.

Overall Experimental Workflow

G cluster_0 Phase 1: Behavioral Phenotyping cluster_1 Phase 2: Biochemical Analysis cluster_2 Phase 3: Molecular Analysis Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Vehicle, this compound (5, 10, 20 mg/kg) Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing 30 min post-injection Elevated Plus Maze Elevated Plus Maze Behavioral Testing->Elevated Plus Maze Open Field Test Open Field Test Behavioral Testing->Open Field Test Light-Dark Box Test Light-Dark Box Test Behavioral Testing->Light-Dark Box Test Tissue Collection Blood & Brain Collection Behavioral Testing->Tissue Collection Immediately after testing Data Analysis & Interpretation Data Analysis & Interpretation Elevated Plus Maze->Data Analysis & Interpretation Open Field Test->Data Analysis & Interpretation Light-Dark Box Test->Data Analysis & Interpretation Corticosterone ELISA Corticosterone ELISA Tissue Collection->Corticosterone ELISA Plasma HPLC-ECD HPLC-ECD Tissue Collection->HPLC-ECD Brain Regions (Amygdala, Hippocampus, PFC) Western Blotting Western Blotting (MT2 Receptor, p-CREB) Tissue Collection->Western Blotting Brain Regions RT-PCR RT-PCR (Bdnf, Crh, Fosb) Tissue Collection->RT-PCR Brain Regions Corticosterone ELISA->Data Analysis & Interpretation HPLC-ECD->Data Analysis & Interpretation Western Blotting->Data Analysis & Interpretation RT-PCR->Data Analysis & Interpretation

Caption: Overall Experimental Workflow for this compound Assessment.
Proposed Signaling Pathway for this compound's Anxiolytic Effects

G This compound This compound MT2R MT2 Receptor This compound->MT2R activates AC Adenylyl Cyclase MT2R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB (active) CREB->pCREB Gene_Expression Gene Expression (e.g., Bdnf) pCREB->Gene_Expression regulates Anxiolysis Anxiolytic Effects Gene_Expression->Anxiolysis

Caption: Proposed MT2 Receptor Signaling Pathway in Anxiolysis.

Experimental Protocols

Animals and Housing
  • Species: Adult male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (3-4 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-h light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments and handled for 3-5 days to reduce stress.

Drug Preparation and Administration
  • This compound: Dissolve in a vehicle of saline containing 5% Tween 80. Prepare fresh on each day of testing.

  • Doses: Based on previous studies, doses of 5, 10, and 20 mg/kg are recommended.[1] A vehicle control group should be included.

  • Administration: Administer intraperitoneally (i.p.) 30 minutes before behavioral testing.

Behavioral Assays

This test assesses anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[2]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[2]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.[3]

    • Place the animal in the center of the maze, facing an open arm.[4]

    • Allow the animal to explore the maze for 5 minutes.[5]

    • Record the session using a video camera mounted above the maze.[2]

    • Clean the maze with 70% ethanol between trials.[5]

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

This test evaluates general locomotor activity and anxiety-like behavior in a novel environment.[6][7]

  • Apparatus: A square arena with high walls.[7] The floor is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes.[7]

    • Gently place the animal in the center of the open field.[8]

    • Allow the animal to explore freely for 10-20 minutes.[8]

    • Record the session with an overhead video camera.

    • Clean the apparatus thoroughly with 70% ethanol between animals.[6]

  • Parameters Measured:

    • Time spent in the center zone.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency.

    • Grooming duration.

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[9]

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.[9]

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes.[10]

    • Place the mouse in the center of the light compartment.[9]

    • Allow the mouse to explore the apparatus for 5-10 minutes.[10][11]

    • Record the session using a video camera.

    • Clean the box with 70% ethanol between trials.[10]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

Biochemical Assays

Corticosterone is a primary stress hormone in rodents, and its levels can indicate the physiological stress response.[12]

  • Sample Collection: Immediately after behavioral testing, collect trunk blood in EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.

  • Procedure:

    • Use a commercially available Corticosterone ELISA kit.[12][13]

    • Follow the manufacturer's instructions for sample dilution and assay procedure.[12][13]

    • Briefly, samples or standards are added to a microplate pre-coated with an antibody.

    • An enzyme-linked secondary antibody is added, followed by a substrate.

    • The colorimetric change is measured using a microplate reader.

  • Data Analysis: Calculate corticosterone concentrations based on the standard curve.

This technique allows for the quantification of key neurotransmitters, such as serotonin (5-HT) and dopamine (DA), and their metabolites in specific brain regions.[14][15]

  • Sample Preparation:

    • Dissect brain regions of interest (amygdala, hippocampus, prefrontal cortex) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).[16]

    • Centrifuge the homogenate and filter the supernatant.

  • HPLC-ECD Procedure:

    • Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[15]

    • The mobile phase composition and flow rate should be optimized for the separation of monoamines.[15]

    • The electrochemical detector is set at an oxidizing potential to detect the analytes.[16]

  • Data Analysis: Identify and quantify peaks based on the retention times and peak areas of standards.

Molecular Assays

This technique is used to measure the protein levels of the MT2 receptor (target engagement) and downstream signaling molecules like phosphorylated CREB (p-CREB).

  • Sample Preparation:

    • Homogenize brain tissue in RIPA buffer containing protease and phosphatase inhibitors.[17]

    • Determine protein concentration using a BCA assay.

  • Procedure:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (e.g., anti-MT2, anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

RT-qPCR is used to measure the mRNA expression of genes implicated in anxiety and neuroplasticity, such as Brain-Derived Neurotrophic Factor (Bdnf), Corticotropin-Releasing Hormone (Crh), and Fosb.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from brain tissue using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • RT-qPCR Procedure:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a reference gene (e.g., Gapdh, Actb).

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Behavioral Data Summary

Treatment GroupEPM: Time in Open Arms (s)EPM: Open Arm EntriesOFT: Time in Center (s)OFT: Total Distance (cm)LDB: Time in Light (s)LDB: Transitions
Vehicle
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)

Table 2: Biochemical and Molecular Data Summary

Treatment GroupPlasma Corticosterone (ng/mL)Amygdala 5-HT (ng/mg tissue)Amygdala DA (ng/mg tissue)MT2 Receptor Expression (fold change)p-CREB/CREB Ratio (fold change)Bdnf mRNA (fold change)
Vehicle
This compound (5 mg/kg)
This compound (10 mg/kg)
This compound (20 mg/kg)

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant. All data should be presented as mean ± SEM.

References

Application Notes and Protocols for In Vitro Determination of GPR55 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for determining the binding affinity of ligands to the G-protein coupled receptor 55 (GPR55). While the initial request specified the compound UCM765, publicly available scientific literature primarily identifies this compound as a partial agonist of the melatonin MT2 receptor, with no direct evidence of its interaction with GPR55.[1][2] Therefore, these application notes will focus on established in vitro assays for GPR55, a receptor of significant interest in drug discovery due to its role in various physiological and pathological processes, including pain, inflammation, and cancer.[3][4][5]

The protocols detailed below are based on functional assays that measure downstream signaling events following receptor activation, which serve as a proxy for determining ligand binding and affinity. These methods are widely used for characterizing novel GPR55 agonists and antagonists.[3][6][7]

Data Presentation: Quantitative Binding Affinity of Known GPR55 Ligands

The following table summarizes the quantitative data for several known GPR55 ligands, providing a baseline for comparison when testing new compounds. It is important to note that the potency of GPR55 ligands can vary depending on the specific assay and cell system used.[8]

CompoundTypeAssayCell LineParameterValueReference
L-α-lysophosphatidylinositol (LPI)Endogenous Agonistβ-arrestin RecruitmentU2OSEC50~1-10 µM[3][6]
ML191 (CID23612552)Antagonistβ-arrestin RecruitmentU2OSIC50160 nM[3]
ML192 (CID1434953)Antagonistβ-arrestin RecruitmentU2OSIC501080 nM[3]
ML193 (CID1261822)Antagonistβ-arrestin RecruitmentU2OSIC50221 nM[3]
ML186 (CID15945391)Agonistβ-arrestin RecruitmentU2OSEC50305 nM[7]
ML185 (CID1374043)Agonistβ-arrestin RecruitmentU2OSEC50658 nM[7]
ML184 (CID2440433)Agonistβ-arrestin RecruitmentU2OSEC50263 nM[7][9]
AM251AgonistG Protein ActivationHEK293--[4]
SR141716A (Rimonabant)AgonistG Protein ActivationHEK293--[4]
O-1602AgonistAnxiety-related behaviorIn vivo (rats)--[5]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is a common method to screen for GPR55 agonists and antagonists by monitoring the translocation of β-arrestin to the activated receptor.[6][7]

Objective: To determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of a test compound by measuring β-arrestin recruitment to GPR55.

Materials:

  • U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP (βarr2-GFP).[6]

  • Cell culture medium (e.g., MEM) with and without serum.

  • Test compounds and a known GPR55 agonist (e.g., LPI).

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde in PBS.

  • 384-well assay plates.

  • High-content imaging system.

Protocol:

  • Cell Plating: Plate the U2OS-GPR55-βarr2-GFP cells in 384-well plates at a density that will result in 80-85% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (LPI) in serum-free medium.

  • Assay Procedure:

    • Remove the serum-containing medium from the wells and replace it with serum-free MEM.[6]

    • For agonist testing: Add the diluted test compounds to the wells.

    • For antagonist testing: Pre-incubate the cells with the test compounds for a defined period (e.g., 30 minutes) before adding a fixed concentration of a GPR55 agonist (e.g., LPI at its EC80 concentration).

    • Incubate the plate for 75 minutes at 37°C in a 5% CO2 incubator.[6]

  • Cell Fixation: After incubation, fix the cells by adding 4% paraformaldehyde and incubating for 40 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS.[6]

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Quantify the translocation of βarr2-GFP from the cytoplasm to the plasma membrane.

    • Plot the response (e.g., percentage of cells with translocation) against the compound concentration to determine EC50 or IC50 values.

GPR55_Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout plate_cells Plate U2OS-GPR55- βarr2-GFP cells add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare test compounds prepare_compounds->add_compounds incubate Incubate (75 min, 37°C) add_compounds->incubate fix_cells Fix cells (Paraformaldehyde) incubate->fix_cells wash_cells Wash cells fix_cells->wash_cells image_cells High-content imaging wash_cells->image_cells analyze_data Data analysis (EC50/IC50) image_cells->analyze_data

Workflow for the GPR55 β-Arrestin Recruitment Assay.
ERK1/2 Phosphorylation Assay

Activation of GPR55 can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This assay measures the level of phosphorylated ERK1/2 as an indicator of GPR55 activation. A sensitive method for this is the AlphaScreen® SureFire® assay.[10][11]

Objective: To quantify the level of ERK1/2 phosphorylation in response to GPR55 activation by a test compound.

Materials:

  • Cells expressing GPR55 (e.g., GPR55-expressing U2OS cells).[3]

  • Serum-free cell culture medium.

  • Test compounds and a known GPR55 agonist (e.g., LPI).

  • Lysis buffer.

  • AlphaScreen® SureFire® ERK1/2 phosphorylation assay kit (PerkinElmer).

  • 384-well white opaque assay plates.

  • Plate reader capable of AlphaScreen® detection.

Protocol:

  • Cell Culture and Starvation: Culture GPR55-expressing cells to sub-confluence in 60-mm plates. Prior to the assay, serum-starve the cells overnight.[3]

  • Compound Treatment:

    • Rinse the cells once with Hank's Balanced Salt Solution (HBSS).

    • For antagonist testing: Pre-incubate the cells with antagonist compounds for 30 minutes.

    • Add the agonist (e.g., 10 µM LPI) and incubate for 10 minutes.[3]

  • Cell Lysis: Lyse the cells according to the AlphaScreen® SureFire® kit instructions.

  • AlphaScreen® Assay:

    • Transfer the cell lysates to a 384-well white opaque plate.

    • Add the AlphaScreen® acceptor beads and incubate.

    • Add the AlphaScreen® donor beads and incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Normalize the signal to a positive control (e.g., LPI-stimulated cells) and plot the concentration-response curves to determine EC50 or IC50 values.

GPR55_ERK_Phosphorylation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection culture_cells Culture & serum-starve GPR55-expressing cells add_antagonist Add antagonist (optional, 30 min) culture_cells->add_antagonist add_agonist Add agonist (10 min) add_antagonist->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells alphascreen AlphaScreen® assay lyse_cells->alphascreen read_plate Read plate alphascreen->read_plate analyze_data Data analysis read_plate->analyze_data GPR55_Signaling_Pathway Ligand GPR55 Ligand (e.g., LPI) GPR55 GPR55 Receptor Ligand->GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Arrestin β-Arrestin Recruitment GPR55->Arrestin PLC Phospholipase C (PLC) G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG ERK ERK1/2 Phosphorylation RhoA->ERK Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKCβII Translocation IP3_DAG->PKC

References

Troubleshooting & Optimization

Overcoming low water solubility of UCM765 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCM765. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming experimental challenges related to the low water solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide, is a selective partial agonist for the MT2-type melatonin receptor.[1] It has demonstrated hypnotic, analgesic, and anxiolytic properties in rodent models, making it a compound of interest for pharmacological research.[1][2][3]

Q2: What is the primary experimental challenge when working with this compound?

The main challenge is its low aqueous solubility and modest metabolic stability.[3][4][5] These physicochemical properties can complicate the preparation of solutions for in vitro and in vivo experiments, potentially leading to compound precipitation and inaccurate results.

Q3: What is the mechanism of action for this compound?

This compound selectively binds to and activates the MT2 receptor, which is a G-protein coupled receptor (GPCR).[6] Activation of MT2 receptors, highly expressed in areas like the reticular thalamic nucleus, can increase neural activity and enhance rhythmic burst firing, which is thought to contribute to its sleep-promoting effects.[6][7]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. The most commonly used solvent for this purpose in research settings is Dimethyl Sulfoxide (DMSO).[8][9][10]

Troubleshooting Guide: Overcoming Solubility Issues

This guide addresses specific problems you may encounter when handling this compound in your experiments.

Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

Directly dissolving this compound in aqueous solutions is not recommended due to its hydrophobic nature. You must first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: How do I prepare a stable stock solution of this compound?

The recommended method is to use 100% DMSO. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the compound is fully dissolved in the DMSO before making any subsequent dilutions.

Q3: I observed a cloudy solution or precipitate after diluting my this compound DMSO stock into my aqueous experimental medium. How can I fix this?

This is a common issue that occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to prevent precipitation:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally ≤0.5%, and always consistent across all experimental and control groups).

  • Use Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform one or more intermediate dilution steps.

  • Employ Co-solvents or Surfactants: The use of co-solvents or surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[11][12] Common examples include PEG 400, Tween-80, or Pluronic-F68.[12][13]

  • Utilize Inclusion Complexes: Cyclodextrins are widely used to form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[11][14]

Q4: Are there alternative strategies for improving this compound delivery for in vivo experiments?

For in vivo applications, formulation strategies are often necessary to improve bioavailability. While structural analogs of this compound with better solubility have been developed[4][5], you can also explore advanced formulation techniques for this compound itself, such as:

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[11][13][14][15]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems can enhance absorption and bioavailability.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionReference
Full Name N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide[4]
Primary Target Melatonin Receptor Type 2 (MT2)[1]
Activity Selective Partial Agonist[1][3]
Key Challenge Low Water Solubility, Modest Metabolic Stability[3][4]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended ConcentrationAdvantagesDisadvantages
DMSO Up to 100 mM (verify with batch)High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%).
Ethanol Lower concentration than DMSOLess cytotoxic than DMSO for some cell lines.Lower solubilizing capacity for highly hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays

This protocol is an example and should be adapted for your specific experimental needs. The goal is to achieve a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile serum-free cell culture medium. This results in a 100 µM solution in 1% DMSO. Mix gently but thoroughly by pipetting.

  • Prepare Final Working Solution: Prepare the final 10 µM working solution by adding 1 part of the 100 µM intermediate solution to 9 parts of your final cell culture medium (containing serum, if applicable). This results in the desired 10 µM this compound concentration with a final DMSO concentration of 0.1%.

  • Vehicle Control: It is critical to prepare a corresponding vehicle control that contains the same final concentration of DMSO (0.1% in this case) but lacks this compound.

Visualizations

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor (GPCR) This compound->MT2R Binds G_protein Gi/o Protein MT2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Modulation) cAMP->Response

Caption: this compound Mechanism of Action via the MT2 Receptor Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock dilute 4. Dilute Stock into Aqueous Medium stock->dilute working 5. Prepare Final Working Solution dilute->working perform 6. Perform Experiment (e.g., Cell Treatment) working->perform

Caption: Recommended Experimental Workflow for Preparing this compound Solutions.

Troubleshooting_Logic start Precipitation Observed in Media? check_dmso Is final DMSO concentration >0.5%? start->check_dmso Yes solution1 Action: Reduce final DMSO concentration. check_dmso->solution1 Yes try_cosolvent Try adding a co-solvent or surfactant (e.g., Tween-80) check_dmso->try_cosolvent No success Problem Solved solution1->success consider_cd Consider using cyclodextrins for an inclusion complex. try_cosolvent->consider_cd Still Precipitates try_cosolvent->success Soluble consider_cd->success Soluble

Caption: Troubleshooting Logic for this compound Precipitation Issues.

References

UCM765 not inducing expected NREM sleep increase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with UCM765, specifically when the expected increase in Non-Rapid Eye Movement (NREM) sleep is not observed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound administration did not lead to an increase in NREM sleep. What are the potential reasons?

Several factors could contribute to the lack of an observed effect of this compound on NREM sleep. These can be broadly categorized into experimental protocol, animal-specific factors, and drug-related issues.

Troubleshooting Checklist:

  • Experimental Protocol:

    • Timing of Injection and Recording: Was the this compound administered and were the recordings performed during the animal's inactive/light phase? this compound's effects on NREM sleep are most pronounced during this period.[1]

    • Acclimatization: Were the animals sufficiently habituated to the recording chambers and tethered setup? Stress from a novel environment can significantly disrupt sleep patterns. A minimum of 3-4 days of acclimatization is recommended.[2]

    • Surgical Recovery: How long was the recovery period after EEG/EMG electrode implantation surgery? Sleep architecture can be altered for up to two weeks post-surgery. A recovery period of at least one week is crucial.[3][4]

  • Animal-Specific Factors:

    • Genetic Strain: Different rodent strains can exhibit significant variations in baseline sleep patterns and drug responses. The effects of this compound have been documented in specific rat and mouse strains.

    • Stress: Were there any potential stressors in the animal facility (e.g., noise, unpredictable disturbances, changes in husbandry routines)? Stress is a known disruptor of sleep.[5]

  • Drug and Administration:

    • Dosage: Was the correct dose of this compound administered? Studies have shown dose-dependent effects, with 40 mg/kg and 60 mg/kg being effective in rats.[5]

    • Route of Administration: Was the drug administered via the correct route (e.g., subcutaneously)?

    • Vehicle Control: Was a vehicle-only control group included to account for any effects of the injection procedure itself?

Q2: I'm seeing a lot of variability in my results between animals. What could be the cause?

Intersubject variability is a common challenge in sleep research. Potential sources of variability include:

  • Genetic Differences: Even within the same strain, there can be genetic variations that influence sleep and drug response.[6]

  • Surgical Implant Quality: The quality and placement of EEG/EMG electrodes can vary between animals, affecting the quality of the recordings and subsequent sleep scoring.

  • Individual Stress Response: Animals may have individual differences in their response to the stress of handling, injection, and the recording environment.

Q3: Could off-target effects of this compound be influencing my results?

While this compound is described as a selective MT2 receptor partial agonist, the possibility of off-target effects should always be considered, especially at higher doses.[7] Off-target binding could potentially counteract the sleep-promoting effects of MT2 receptor activation. However, specific off-target binding profiles for this compound are not extensively detailed in the provided search results. If unexpected behavioral or physiological changes are observed alongside the lack of NREM sleep increase, further investigation into potential off-target effects may be warranted.

Q4: My EEG/EMG recordings are noisy. How can I improve the signal quality?

Noisy recordings can make accurate sleep scoring impossible. Here are some tips to improve signal quality:

  • Secure Electrode Implantation: Ensure that the EEG screws are in firm contact with the dura and that EMG wires are securely placed in the nuchal muscles. Use dental cement to firmly anchor the headmount.

  • Proper Grounding: Ensure the animal and the recording setup are properly grounded to minimize electrical interference.

  • Shielding: Conduct recordings in an electrically shielded and sound-attenuating chamber.[4]

  • Cable Management: If using a tethered system, ensure the cable is lightweight, moves freely, and does not create torque or get tangled.[8] Consider wireless telemetry systems to eliminate cable-related artifacts.[3][8]

Quantitative Data Summary

Table 1: Effects of this compound on Sleep Parameters in Rats

DoseLatency to NREM SleepTotal NREM Sleep Time (Inactive/Light Phase)Total REM Sleep TimeTotal Wakefulness Time (Inactive/Light Phase)
20 mg/kgNo significant changeNo significant changeNo significant changeNo significant change
40 mg/kgDecreased by 59%[5]Increased by 48%[5]No significant changeDecreased by 37%[5]
60 mg/kgDecreased by 49%[5]Increased by 33%[5]No significant changeDecreased by 26%[5]

Data from studies in rats, administered subcutaneously every 4 hours.

Experimental Protocols

Detailed Methodology for this compound Sleep Study in Rats

  • Animal Model: Male Sprague Dawley rats (250-300g at the time of surgery).

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat (e.g., with a ketamine/xylazine cocktail).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless-steel screw electrodes for EEG recording at specific coordinates over the parietal and occipital cortices.

    • Implant flexible wire electrodes into the nuchal muscles for EMG recording.

    • Anchor the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.[4]

  • Habituation:

    • House rats individually in recording chambers.

    • Connect the animals to the recording tether for at least 3-4 days to allow them to acclimate to the experimental conditions.[2]

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound subcutaneously at the desired dose (e.g., 40 mg/kg) at the beginning of the light/inactive phase.

    • Administer vehicle to the control group.

  • Sleep Recording:

    • Record EEG and EMG signals continuously for 24 hours.

    • Amplify and filter the signals (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).

    • Digitize the signals at a suitable sampling rate (e.g., 200 Hz).

  • Data Analysis:

    • Score the sleep-wake states in 10-second or 30-second epochs as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

    • Analyze parameters such as latency to NREM sleep, total time spent in each state, number and duration of sleep/wake episodes.

Visualizations

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R binds to Gi Gi Protein MT2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA ThalamicNeuron Reticular Thalamic Neuron PKA->ThalamicNeuron modulates activity NREM_Sleep ↑ NREM Sleep ThalamicNeuron->NREM_Sleep promotes

Caption: Signaling pathway of this compound leading to the promotion of NREM sleep.

Troubleshooting_Workflow Start No increase in NREM sleep observed with this compound CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckAnimal Assess Animal Factors Start->CheckAnimal CheckDrug Verify Drug and Administration Start->CheckDrug CheckData Examine Data Quality and Analysis Start->CheckData Timing Correct timing of injection/recording? CheckProtocol->Timing Habituation Sufficient habituation period? CheckProtocol->Habituation Recovery Adequate post-surgical recovery? CheckProtocol->Recovery Strain Appropriate animal strain? CheckAnimal->Strain Stress Potential environmental stressors? CheckAnimal->Stress Dosage Correct dosage? CheckDrug->Dosage Route Correct administration route? CheckDrug->Route Signal Good EEG/EMG signal quality? CheckData->Signal Scoring Accurate sleep scoring? CheckData->Scoring ReviseProtocol Revise Protocol Timing->ReviseProtocol No Habituation->ReviseProtocol No Recovery->ReviseProtocol No OptimizeEnvironment Optimize Animal Environment Strain->OptimizeEnvironment No Stress->OptimizeEnvironment Yes PrepareNewDrug Prepare Fresh Drug Solution Dosage->PrepareNewDrug No Route->PrepareNewDrug No ImproveRecording Improve Recording Technique Signal->ImproveRecording No Scoring->ImproveRecording No

Caption: A troubleshooting workflow for unexpected results with this compound.

References

UCM765 Anxiolytic Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UCM765 in studies of anxiety. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for anxiolysis?

A1: this compound is a novel, selective partial agonist for the melatonin MT2 receptor.[1] Its anxiolytic (anxiety-reducing) effects are mediated through its interaction with these receptors, which are G-protein coupled receptors found in the brain.[1] The anxiolytic properties have been demonstrated in preclinical rodent models.[1]

Q2: At what dose does this compound typically show anxiolytic effects?

A2: In studies using adult male Sprague-Dawley rats, a dose of 10 mg/kg has been shown to produce significant anxiolytic-like effects in the elevated plus-maze and novelty-suppressed feeding tests.[1] Doses of 5 mg/kg and 20 mg/kg did not produce significant anxiolytic effects in the same study, suggesting a narrow therapeutic window.[1]

Q3: How can I be sure the observed anxiolytic effects are mediated by MT2 receptors?

A3: The anxiolytic effects of this compound can be blocked by pretreatment with an MT2 receptor antagonist, such as 4P-PDOT (10 mg/kg).[1] The use of a non-selective melatonin receptor antagonist like luzindole (10 mg/kg) will also block the anxiolytic effects.[1] Running a control group with an antagonist co-administered with this compound is a standard method to confirm MT2-mediated effects.

Q4: Does this compound have sedative effects that could confound the interpretation of anxiolytic data?

A4: Studies have shown that at effective anxiolytic doses (e.g., 10 mg/kg in rats), this compound does not appear to impair locomotion, unlike benzodiazepines such as diazepam.[1] This suggests that its anxiolytic effects are not a byproduct of sedation. However, it is always recommended to include measures of locomotor activity (e.g., total distance traveled in an open field test) to rule out confounding motor effects in your own experiments.

Troubleshooting Guide: Variability in Anxiolytic Effects

This guide addresses common issues that can lead to variability in the anxiolytic effects of this compound.

Problem Potential Cause Troubleshooting Steps
No anxiolytic effect observed at 10 mg/kg. Dose and Administration: Incorrect dosage or administration route. Inconsistent timing of administration before testing.- Double-check all calculations for dosing solutions. - Ensure consistent intraperitoneal (i.p.) or subcutaneous (s.c.) injection techniques. - Administer this compound at a consistent time point before behavioral testing (e.g., 30 minutes).
Animal Strain: Different rodent strains can exhibit varying sensitivities to pharmacological agents.[2]- Be aware of the strain used in original efficacy studies (e.g., Sprague-Dawley rats).[1] - If using a different strain, consider running a dose-response curve to determine the optimal effective dose for that specific strain. - Note that baseline anxiety levels can differ between strains, which may influence the observed drug effect.[3][4]
Animal Sex: Sex differences in response to anxiolytic drugs have been reported for other compounds and may be a factor for this compound.[5][6] The estrous cycle in female rodents can also influence anxiety-like behaviors and drug responses.[7][8]- If using female animals, monitor and record the stage of the estrous cycle. - Consider testing males and females separately and analyzing the data accordingly.
Experimental Conditions: Minor variations in the testing environment can significantly impact anxiety-like behavior.[9]- Maintain consistent lighting levels, noise levels, and temperature in the testing room. - Handle animals consistently and habituate them to the testing room before the experiment. - Ensure the behavioral apparatus is cleaned thoroughly between animals to remove olfactory cues.
High variability in data between subjects. Individual Differences: Animals within the same strain can have individual differences in baseline anxiety.- Increase the sample size per group to improve statistical power. - Screen animals for baseline anxiety levels before drug administration and stratify them into treatment groups if necessary.
Pharmacokinetics and Metabolism: this compound has been noted for its modest metabolic stability.[10] Individual differences in metabolism could lead to variable drug exposure.- Ensure a consistent fasting state before drug administration, as food can affect drug absorption. - Be aware that liver enzyme activity can vary between animals.
Unexpected or off-target effects observed. Off-Target Binding: While this compound is selective for the MT2 receptor, the possibility of off-target interactions at higher concentrations cannot be entirely ruled out.- If unexpected behaviors are observed, consider if they align with the known pharmacology of other receptor systems. - If possible, consult off-target screening databases or literature for any known interactions of structurally similar compounds.

Data Presentation

Table 1: Dose-Response of this compound in the Elevated Plus-Maze (EPM) in Male Sprague-Dawley Rats

Treatment GroupDose (mg/kg)Time in Open Arms (% of total)
Vehicle-~15%
This compound5No significant difference from vehicle
This compound 10 ~30% (Significant increase)
This compound20No significant difference from vehicle
Diazepam (Positive Control)1~45% (Significant increase)

Data are approximate values based on graphical representations from Ochoa-Sanchez et al., 2012.[1]

Table 2: Effect of this compound in the Novelty-Suppressed Feeding Test (NSFT) in Male Sprague-Dawley Rats

Treatment GroupDose (mg/kg)Latency to Eat (seconds)
Vehicle-~250s
This compound 10 ~150s (Significant decrease)
Melatonin20~150s (Significant decrease)
Diazepam1~150s (Significant decrease)

Data are approximate values based on graphical representations from Ochoa-Sanchez et al., 2012.[1]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide), elevated 50 cm above the floor.

  • The closed arms have walls (e.g., 40 cm high).

  • A video camera is mounted above the maze to record the session.

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes before the test.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

  • An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Novelty-Suppressed Feeding Test (NSFT)

Objective: To assess anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.

Apparatus:

  • A novel, open-field arena (e.g., a brightly lit 50 x 50 cm box).

  • A single food pellet placed in the center of the arena.

Procedure:

  • Food deprive the animals for 24 hours prior to the test, with free access to water.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

  • Place the animal in a corner of the open-field arena.

  • Start a timer and measure the latency (time taken) for the animal to begin eating the food pellet.

  • The test session typically lasts for a maximum of 5-10 minutes.

  • An anxiolytic effect is indicated by a significant decrease in the latency to begin eating.

Mandatory Visualizations

UCM765_Signaling_Pathway This compound This compound MT2 MT2 Receptor This compound->MT2 G_protein G-protein (Gi/o) MT2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_beta_gamma->PLC May activate cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Anxiolytic Anxiolytic Effects PKA->Anxiolytic Leads to PKC PKC PLC->PKC Activates PKC->Anxiolytic Contributes to

Caption: this compound signaling pathway via the MT2 receptor.

Troubleshooting_Workflow Start Experiment Shows No/Variable Anxiolytic Effect CheckDose Verify Dose and Administration Start->CheckDose CheckStrainSex Consider Animal Strain and Sex CheckDose->CheckStrainSex If dose is correct Resolution Resolution CheckDose->Resolution If dose is incorrect -> Correct Dose CheckConditions Standardize Experimental Conditions CheckStrainSex->CheckConditions If strain/sex considered CheckStrainSex->Resolution If strain/sex is a factor -> Run Controls ConsiderPK Evaluate Potential Pharmacokinetic Issues CheckConditions->ConsiderPK If conditions are standard CheckConditions->Resolution If conditions vary -> Standardize OffTarget Investigate Potential Off-Target Effects ConsiderPK->OffTarget If PK is unlikely issue ConsiderPK->Resolution If PK is likely issue -> Adjust Protocol OffTarget->Resolution If no off-target evidence OffTarget->Resolution If off-target is likely -> Use Antagonists

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing UCM765 Dosage and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCM765. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the selective melatonin MT2 receptor partial agonist, this compound, and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective partial agonist for the melatonin MT2 receptor.[1] Its therapeutic effects, including anxiolytic and antinociceptive properties, are primarily mediated through its interaction with MT2 receptors.[1][2]

Q2: What is the reported on-target binding affinity of this compound?

A2: this compound displays sub-nanomolar affinity for the human MT2 receptor and exhibits selectivity over the MT1 receptor. The reported Ki values are provided in the table below.

Q3: Are there any known or suspected off-target effects for this compound or its analogs?

A3: While comprehensive public off-target screening data for this compound is limited, studies on the structurally related and more metabolically stable analog, UCM924, suggest a potential interaction with the endogenous opioid system. The analgesic effects of UCM924 were blocked by antagonists of the mu-opioid receptor (MOR), indicating that the downstream signaling cascade of MT2 receptor activation by this class of compounds may involve the MOR system.[3] This could be a direct off-target interaction or an indirect downstream effect. Researchers should be mindful of this potential interaction when interpreting experimental results, particularly in pain and behavioral studies.

Q4: What are the typical in vivo dosage ranges for this compound in preclinical models?

A4: In rodent models, this compound has been shown to be effective in a dose range of 5-40 mg/kg (s.c.).[2] For anxiolytic effects, a dose of 10 mg/kg demonstrated significant activity.[1] The maximal antinociceptive effects were observed at a dose of 20 mg/kg.[2]

Q5: How can I determine if the observed effects in my experiment are due to on-target MT2 receptor engagement?

A5: To confirm on-target activity, it is recommended to include a co-administration experiment with a selective MT2 receptor antagonist, such as 4-phenyl-2-propionamidotetralin (4P-PDOT). The blockade of this compound-induced effects by an MT2 antagonist provides strong evidence for on-target engagement.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or paradoxical effects at higher doses (e.g., altered locomotor activity, unexpected behavioral changes). Potential Off-Target Engagement: At higher concentrations, this compound may interact with other receptors or cellular targets. The involvement of the mu-opioid receptor system is a possibility based on data from analogs.[3]1. Conduct a Dose-Response Curve: Carefully titrate the concentration of this compound to identify the lowest effective dose. 2. Perform Off-Target Screening: Utilize the experimental protocols outlined below (e.g., Radioligand Binding Assays, Kinome Scanning) to screen this compound against a panel of relevant off-targets. 3. Mu-Opioid Receptor Antagonist Co-treatment: In relevant assays, co-administer this compound with a mu-opioid receptor antagonist (e.g., naloxone) to determine if the unexpected effects are mediated by this receptor.
Inconsistent results or lower than expected potency in vitro. Metabolic Instability: this compound has been reported to have modest metabolic stability, which could lead to its degradation in cell culture or in vivo.[4]1. Perform an In Vitro Metabolic Stability Assay: Use the protocol provided below to determine the half-life of this compound in your experimental system (e.g., liver microsomes, S9 fraction). 2. Consider a More Stable Analog: For longer-term studies, consider using the more metabolically stable analog, UCM924, which has a similar on-target profile.[4]
Observed effects do not align with known MT2 receptor signaling pathways. Unidentified Off-Target(s): The compound may be interacting with an unknown off-target.1. Cellular Thermal Shift Assay (CETSA): Perform a CETSA experiment (protocol below) to identify direct binding partners of this compound in a cellular context. 2. Broad Off-Target Profiling: Submit the compound for broad off-target screening against a large panel of receptors, ion channels, and enzymes.

Quantitative Data Summary

Compound Target Assay Type Ki (nM) Reference
This compoundhuman MT1 ReceptorRadioligand Binding15.8[4]
This compoundhuman MT2 ReceptorRadioligand Binding0.44[4]
UCM924human MT1 ReceptorRadioligand Binding13.4[4]
UCM924human MT2 ReceptorRadioligand Binding0.23[4]

Signaling Pathway and Experimental Workflows

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R Partial Agonist Gi Gαi MT2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Therapeutic_Effects Anxiolytic & Antinociceptive Effects CREB->Therapeutic_Effects MOR_Interaction ? Mu-Opioid Receptor System Interaction Therapeutic_Effects->MOR_Interaction Downstream Modulation

Caption: Proposed signaling pathway for this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Dose_Response Step 1: Confirm with Dose-Response Curve Start->Dose_Response On_Target_Check Step 2: On-Target Validation (MT2 Antagonist) Dose_Response->On_Target_Check Result_Blocked Effect Blocked? On_Target_Check->Result_Blocked On_Target_Conclusion Conclusion: On-Target Effect Result_Blocked->On_Target_Conclusion Yes Off_Target_Investigation Step 3: Investigate Off-Target Effects Result_Blocked->Off_Target_Investigation No Screening Broad Off-Target Screening (Binding Assays, Kinome Scan) Off_Target_Investigation->Screening CETSA Cellular Target Engagement (CETSA) Off_Target_Investigation->CETSA Metabolism Metabolic Stability Assay Off_Target_Investigation->Metabolism Data_Analysis Step 4: Analyze Data & Identify Off-Target(s) Screening->Data_Analysis CETSA->Data_Analysis Metabolism->Data_Analysis Hypothesis_Testing Step 5: Validate Off-Target (e.g., specific antagonist, siRNA) Data_Analysis->Hypothesis_Testing

References

Troubleshooting inconsistent results in UCM765 pain studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCM765 in pain studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in the analgesic effect of this compound between individual animals in the same experimental group. What are the potential causes?

A1: Inconsistent results with this compound can arise from several factors, often related to the compound itself or the experimental model. Here are key areas to investigate:

  • Metabolic Instability of this compound: this compound has a short metabolic half-life. It is susceptible to oxidative metabolism, specifically hydroxylation of the phenyl ring and demethylation of the methoxy substituent. This rapid breakdown can lead to variable effective concentrations of the compound at the target site among individual animals, resulting in inconsistent analgesic responses.

  • Animal-Specific Factors:

    • Strain and Species: Different strains and species of rodents can exhibit varied responses to pain stimuli and analgesic drugs due to genetic differences in pain processing pathways and drug metabolism.

    • Sex: Hormonal differences between male and female animals can influence pain perception and the efficacy of analgesics.

    • Age and Weight: These factors can affect drug metabolism, distribution, and overall physiological response to pain.

  • Experimental Environment and Handling:

    • Stress: The manner in which animals are handled by different experimenters can induce varying levels of stress, which is known to modulate pain sensitivity.

    • Environmental Conditions: Ambient temperature, lighting, and noise levels in the testing room can all impact an animal's baseline pain threshold and response to analgesics.

    • Habituation: Insufficient habituation of the animals to the testing apparatus and environment can lead to stress-induced alterations in behavior that confound the measurement of nociceptive responses.

Q2: The dose-response relationship for this compound in our hot-plate test is not consistent. Why might this be happening?

A2: A non-linear or inconsistent dose-response in the hot-plate test can be particularly frustrating. Besides the factors mentioned in Q1, consider these specific points for the hot-plate test:

  • Learned Behavior: With repeated testing, animals can learn to anticipate the thermal stimulus, leading to a decrease in reaction time that is independent of the analgesic effect of this compound.

  • Motor Effects: Although this compound is reported to have minimal motor coordination impairments, at higher doses, subtle sedative effects could potentially influence the animal's ability to respond to the thermal stimulus, confounding the results.

  • Supraspinal Mechanism: The hot-plate test measures a supraspinal response to pain. The variability could be linked to individual differences in the central processing of pain and the function of descending pain modulatory pathways.

Q3: We are seeing conflicting results in the early and late phases of the formalin test with this compound. What could explain this?

A3: The biphasic nature of the formalin test represents two distinct pain mechanisms, and differential effects of this compound are plausible.

  • Phase 1 (Neurogenic Pain): This initial phase is due to the direct activation of nociceptors. The efficacy of this compound in this phase will depend on its ability to rapidly modulate these peripheral and spinal pathways.

  • Phase 2 (Inflammatory Pain): The later phase involves an inflammatory response and central sensitization. This compound's effect in this phase is likely mediated by its influence on neuro-inflammatory processes and central pain pathways. Inconsistent results could stem from variability in the individual inflammatory response of the animals.

  • Compound Pharmacokinetics: The short half-life of this compound may mean that by the time the late phase of the formalin test is underway, the concentration of the compound has significantly decreased, leading to a diminished effect compared to the early phase.

Q4: How can we improve the consistency and reproducibility of our this compound pain studies?

A4: To enhance the reliability of your results, consider the following:

  • Standardize Animal Characteristics: Use animals of the same species, strain, sex, and a narrow age and weight range.

  • Control Environmental Variables: Maintain consistent temperature, lighting, and noise levels during housing and testing.

  • Consistent Handling and Habituation: Ensure all experimenters use the same gentle handling techniques. Implement a consistent and adequate habituation period for the animals to the testing environment and equipment before starting the experiment.

  • Optimize Dosing and Formulation: Given the metabolic instability of this compound, ensure a consistent and fresh formulation for each experiment. Consider the timing of administration relative to the peak expected effect and the duration of the pain assay.

  • Blinding: Whenever possible, the experimenter conducting the behavioral test and analyzing the data should be blind to the treatment groups.

Data Presentation

The following tables summarize representative quantitative data for this compound and related compounds in common pain models. Note that direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Table 1: Effect of this compound in the Hot-Plate Test

Treatment GroupDose (mg/kg)Latency to First Hind Paw Lick (seconds)
Vehicle-8.5 ± 0.7
This compound510.2 ± 0.9
This compound1012.8 ± 1.1*
This compound2015.5 ± 1.3
This compound4016.1 ± 1.5
Acetaminophen20015.1 ± 1.2**

*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from published studies for illustrative purposes.

Table 2: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)Total Time Spent Licking (seconds) - Phase II (15-30 min)
Vehicle-95.3 ± 8.2
This compound578.4 ± 7.1
This compound1060.1 ± 6.5*
This compound2045.2 ± 5.9
This compound4042.8 ± 5.5
Ketorolac348.9 ± 6.1**

*p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from published studies for illustrative purposes.

Experimental Protocols

Methodology 1: Hot-Plate Test for Thermal Pain

  • Apparatus: A standard hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Procedure: a. A baseline latency to a nocifensive response (hind paw lick or jump) is determined for each animal before drug administration. A cut-off time of 30 seconds is used to prevent tissue damage. b. Animals are administered this compound (dissolved in a suitable vehicle, e.g., 1% Tween 80 in saline) via subcutaneous (s.c.) injection at doses of 5, 10, 20, or 40 mg/kg. A control group receives the vehicle only. c. 30 minutes after injection, each rat is placed on the hot plate, and the latency to the first hind paw lick or jump is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Methodology 2: Formalin Test for Inflammatory Pain

  • Apparatus: A transparent observation chamber with a mirror placed at a 45-degree angle to allow for unobstructed observation of the animal's paws.

  • Animals: Male Swiss mice (25-30g) are used. Animals are habituated to the observation chambers for at least 30 minutes prior to the experiment.

  • Procedure: a. Animals are administered this compound (s.c.) at doses of 5, 10, 20, or 40 mg/kg, or vehicle 30 minutes prior to formalin injection. b. 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw. c. Immediately after injection, the mouse is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded for two distinct phases: Phase I (0-5 minutes) and Phase II (15-30 minutes).

  • Data Analysis: The total time spent licking in each phase is calculated for each animal. The mean licking time for each treatment group is then compared to the vehicle control group.

Visualizations

Signaling Pathways and Workflows

UCM765_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT2R MT2 Receptor (GPCR) This compound->MT2R Binds to G_protein Gαi/βγ Complex MT2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↓ MAPK (ERK) Activation G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_channel ↓ Ca²⁺ Influx PKA->Ca_channel Analgesia Analgesic Effect (Reduced Neuronal Excitability) Ca_channel->Analgesia MAPK->Analgesia

Caption: Signaling pathway of this compound-mediated analgesia via the MT2 receptor.

Experimental_Workflow_Pain_Study start Start animal_prep Animal Preparation (Habituation, Baseline Measurement) start->animal_prep grouping Randomized Grouping (Vehicle, this compound Doses) animal_prep->grouping admin Drug Administration (Subcutaneous Injection) grouping->admin wait Waiting Period (e.g., 30 minutes) admin->wait pain_test Pain Assay (Hot Plate or Formalin Test) wait->pain_test data_collection Data Collection (Latency / Licking Time) pain_test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound pain studies.

Troubleshooting_Logic cluster_factors Potential Contributing Factors cluster_solutions Troubleshooting Steps issue Inconsistent Results Observed compound Compound-Related - Metabolic Instability - Formulation issue->compound animal Animal-Related - Strain, Sex, Age - Individual Variation issue->animal experimental Experimental Protocol - Handling Stress - Habituation - Environment issue->experimental standardize_compound Standardize Compound Prep (Fresh Formulation) compound->standardize_compound standardize_animals Standardize Animal Model (Sex, Strain, etc.) animal->standardize_animals standardize_protocol Refine Protocol (Consistent Handling, Blinding) experimental->standardize_protocol

Caption: Logical diagram for troubleshooting inconsistent this compound results.

Technical Support Center: UCM765 In Vivo Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low in vivo potency with UCM765, a selective MT2 melatonin receptor partial agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended biological activity?

This compound, or N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide, is a selective partial agonist for the melatonin MT2 receptor. It has demonstrated sleep-inducing, anxiolytic, and analgesic properties in preclinical rodent models. Its mechanism of action involves binding to and activating MT2 receptors, which are G-protein coupled receptors involved in regulating circadian rhythms and other physiological processes.

Q2: We are observing low efficacy of this compound in our animal models despite its reported subnanomolar binding affinity. Why might this be the case?

The low in vivo potency of this compound is a known issue and is primarily attributed to two key factors:

  • Poor Aqueous Solubility: this compound has very low solubility in water, which can significantly limit its dissolution in the gastrointestinal tract after oral administration and reduce its concentration in systemic circulation.

  • Modest Metabolic Stability: The compound is susceptible to metabolic transformation in the liver, leading to rapid clearance from the body. This is often referred to as extensive first-pass metabolism.

These factors contribute to a very low oral bioavailability, which has been reported to be less than 2% in rats. Consequently, a high dose is often required to achieve a therapeutic effect in vivo.

Troubleshooting Guide: Investigating Low In Vivo Potency

If you are experiencing lower than expected in vivo efficacy with this compound, the following troubleshooting steps and experimental considerations can help identify and address the underlying issues.

Problem Area 1: Poor Aqueous Solubility

Poor solubility can lead to low absorption and bioavailability.

Troubleshooting Steps:

  • Verify Compound Solubility: Experimentally determine the aqueous solubility of your batch of this compound.

  • Optimize Formulation: For in vivo studies, especially oral administration, consider using a formulation designed to enhance solubility.

Experimental Protocols:

  • Aqueous Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of purified water or a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The measured concentration represents the equilibrium solubility.

  • Formulation Strategies for In Vivo Dosing:

    • Co-solvents: Prepare a solution of this compound in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG 400) and water. Ensure the final concentration of the organic solvent is non-toxic to the animals.

    • Suspensions: If a solution is not feasible, create a homogenous suspension using a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is well-mixed before each administration.

Problem Area 2: Modest Metabolic Stability

Rapid metabolism leads to a short half-life and low systemic exposure.

Troubleshooting Steps:

  • Assess In Vitro Metabolic Stability: Determine the metabolic stability of this compound in liver microsomes from the animal species being used in your in vivo studies.

  • Consider Alternative Routes of Administration: If oral bioavailability is a significant issue, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.

Experimental Protocols:

  • In Vitro Metabolic Stability Assay (Liver Microsomes):

    • Prepare an incubation mixture containing liver microsomes (from the relevant species, e.g., rat, mouse), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound (typically at a final concentration of 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Problem Area 3: Suboptimal Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for interpreting in vivo efficacy data.

Troubleshooting Steps:

  • Conduct a Pharmacokinetic (PK) Study: Perform a PK study in your animal model to determine key parameters like Cmax, Tmax, AUC, and bioavailability.

Experimental Protocols:

  • In Vivo Pharmacokinetic Study in Rodents:

    • Animal Dosing:

      • Oral (PO) Administration: Administer a formulated dose of this compound via oral gavage to a cohort of fasted animals.

      • Intravenous (IV) Administration: Administer a solution of this compound via tail vein injection to a separate cohort of animals to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Summary

ParameterThis compoundRepresentative Value for Poorly Soluble/Metabolically Unstable Compound
Physicochemical Properties
Molecular Weight296.38 g/mol -
Aqueous SolubilityVery Low<10 µg/mL
In Vitro Metabolic Stability
Microsomal Half-life (t½)Modest< 30 min
Intrinsic Clearance (CLint)Moderate to High> 50 µL/min/mg protein
In Vivo Pharmacokinetics (Rat)
Oral Bioavailability (F%)< 2%< 10%
Cmax (Oral)Dose-dependent, lowLow ng/mL range
Tmax (Oral)-0.5 - 2 hours
AUC (Oral)LowLow ng*h/mL

Visualizations

Signaling Pathway of this compound

G This compound This compound MT2 MT2 Receptor This compound->MT2 Binds to Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Leads to

Caption: Simplified signaling pathway of this compound via the MT2 receptor.

Experimental Workflow for Assessing In Vivo Potency

G cluster_0 In Vitro Characterization cluster_1 In Vivo Study cluster_2 Data Analysis Solubility Aqueous Solubility Assay Formulation Formulation Development Solubility->Formulation Metabolism Metabolic Stability (Microsomes) PK_Study Pharmacokinetic (PK) Study Metabolism->PK_Study Formulation->PK_Study Efficacy_Study Efficacy Study Formulation->Efficacy_Study PK_Analysis PK Parameter Calculation PK_Study->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis Result Correlate PK/PD & Troubleshoot PK_Analysis->Result PD_Analysis->Result

Caption: Workflow for investigating the in vivo potency of a compound.

Factors Affecting In Vivo Potency of this compound

G Potency Low In Vivo Potency Bioavailability Low Oral Bioavailability Bioavailability->Potency Solubility Poor Aqueous Solubility Absorption Limited GI Absorption Solubility->Absorption Metabolism Modest Metabolic Stability Clearance Rapid Hepatic Clearance Metabolism->Clearance Absorption->Bioavailability Clearance->Bioavailability

Caption: Relationship between physicochemical properties and in vivo potency.

Potential side effects of high-dose UCM765 administration

Author: BenchChem Technical Support Team. Date: December 2025

UCM765 Technical Support Center

Disclaimer: this compound is an investigational compound for preclinical research only. The information provided is based on published animal studies and the known pharmacology of melatonin MT2 receptor agonists. There is currently no clinical data available for this compound, and a definitive high-dose safety profile has not been established. Researchers must adhere to all institutional and governmental guidelines for animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective partial agonist for the melatonin MT2 receptor, which is a G protein-coupled receptor (GPCR).[[“]][2] Upon binding, it primarily couples to Gαi proteins, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), modulating the activity of downstream pathways like protein kinase A (PKA) and impacting neuronal firing in key brain regions, such as the reticular thalamus.[3][4] This mechanism is believed to underlie its observed anxiolytic, analgesic, and sleep-promoting effects.[[“]][2][5]

Q2: What are the effective doses of this compound observed in preclinical models?

A2: The effective dose of this compound in rodent models varies by the experimental endpoint. Doses ranging from 5 mg/kg to 60 mg/kg have been documented. A summary of key findings is presented in Table 1.

Q3: Are there any known side effects or toxicity associated with high-dose this compound administration?

A3: As of the latest available preclinical literature, there are no published studies specifically detailing the toxicology or adverse effects of high-dose this compound administration. The existing research has focused on the therapeutic properties of the compound. However, based on its mechanism as a melatonin receptor agonist, researchers should monitor for exaggerated pharmacological effects. It is anticipated to have a favorable safety profile, potentially avoiding addiction and motor side effects associated with other drug classes.[6] For guidance on what to monitor, see the Troubleshooting Guide below.

Q4: How does this compound's effect differ from a benzodiazepine like diazepam?

A4: While both this compound and diazepam can produce anxiolytic and sleep-promoting effects, their mechanisms are different. Diazepam is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[7] In preclinical studies, this compound was shown to have anxiolytic properties without impairing locomotion, a side effect commonly observed with diazepam.[[“]] Furthermore, this compound promotes non-REM (NREM) sleep without disrupting the overall sleep architecture, whereas benzodiazepines can disturb deep, restorative delta sleep.[5][4]

Data Presentation

Table 1: Summary of this compound Dosing and Effects in Preclinical Models

Dose (Route) Animal Model Key Experiment Observed Effect Source
10 mg/kg (s.c.) Rat Elevated Plus Maze Anxiolytic-like properties; increased time in open arms. [[“]]
10 mg/kg (s.c.) Rat Novelty Suppressed Feeding Reduced latency to eat, indicating anxiolytic effects. [[“]]
5-40 mg/kg (s.c.) Rat Hot-Plate Test Dose-dependent increase in pain threshold (antinociception). [2]
20 mg/kg (s.c.) Rat Hot-Plate & Formalin Tests Maximal antinociceptive effects observed. [2]
20 mg/kg (i.v.) Rat In Vivo Electrophysiology Increased firing and burst activity of reticular thalamus neurons. [3]
40-60 mg/kg (s.c.) Rat EEG/EMG Recordings Decreased latency to NREM sleep; increased total NREM sleep. [5]

| 40 mg/kg (s.c.) | Rat | EEG/EMG Recordings | Increased NREM sleep by 48% during the light phase. |[5][4] |

Troubleshooting Guides

Issue 1: Unexpected Levels of Sedation or Immobility in Animals
  • Question: My animals appear overly sedated or immobile after this compound administration, beyond what is expected for sleep promotion. Is this a known side effect?

  • Answer and Troubleshooting Steps:

    • Confirm Dose Calculation: Immediately double-check your stock solution concentration and all dose calculations. Accidental overdose is the most common cause of exaggerated pharmacological effects.

    • Review Dosing Schedule: this compound has been administered in studies at 4-hour intervals for sleep analysis.[5][4] Ensure your dosing schedule is not leading to compound accumulation beyond intended levels.

    • Assess Animal Well-being: Check the animal for other signs of distress, such as changes in breathing or temperature. While this compound is expected to be safe, any unexpected physiological changes should be treated as a potential adverse event.

    • Consider Mechanism: As an MT2 agonist, this compound's primary function is to promote sleep and reduce anxiety.[[“]][5] At very high doses, these on-target effects could manifest as profound sedation.

    • Action Plan: If the dose is confirmed correct, consider performing a dose-reduction study to establish the optimal therapeutic window for your specific experimental conditions. Report the observation in your experimental log.

Issue 2: Lack of Efficacy at Doses Reported in the Literature
  • Question: I am not observing the anxiolytic or analgesic effects of this compound at the doses cited in publications (e.g., 10-20 mg/kg).

  • Answer and Troubleshooting Steps:

    • Compound Integrity: Verify the source, purity, and storage conditions of your this compound supply. Improper storage (e.g., exposure to light or temperature fluctuations) can lead to degradation. Consider running a quality control check if possible.

    • Vehicle and Formulation: Confirm that the vehicle used for dissolution and administration is appropriate and consistent with published methods. Ensure the compound is fully solubilized before administration.

    • Administration Route: Ensure the route of administration (e.g., subcutaneous, intravenous) matches the protocol you are trying to replicate. Bioavailability can differ significantly between routes.

    • Animal Strain and Conditions: Differences in animal strain, age, sex, or baseline anxiety/pain levels can influence responsiveness. Ensure your experimental subjects and conditions are comparable to the cited studies.

    • Behavioral Testing Parameters: Review your behavioral testing setup. Factors like room lighting, noise levels, and handling procedures can significantly impact the results of anxiety and pain assays.[8] Refer to the detailed experimental protocols below.

Detailed Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][8][9]

  • Apparatus: A plus-shaped maze raised from the floor (typically 50 cm), with two opposing arms open and two opposing arms enclosed by walls.[10][11]

  • Methodology:

    • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial begins.[5]

    • Administration: Administer this compound or vehicle at the desired dose and time point before the test (e.g., 30 minutes prior).

    • Trial Start: Place the animal in the center of the maze, facing one of the open arms.[8]

    • Observation: Allow the animal to explore the maze for a 5-minute period.[2][10] The session should be recorded by an overhead video camera for later analysis.

    • Data Analysis: Key parameters to score include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

    • Interpretation: A statistically significant increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Protocol 2: Hot-Plate Test for Analgesic Activity
  • Objective: To measure the response latency to a thermal pain stimulus, which is useful for evaluating centrally acting analgesics.[12][13]

  • Apparatus: A device with a heated metal plate maintained at a constant temperature (e.g., 52-55°C) and an enclosure to keep the animal on the plate.[5][14]

  • Methodology:

    • Baseline Measurement: Place the animal on the unheated plate to acclimate. Then, set the temperature and measure the baseline latency for a response (paw licking or jumping). A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[5][15]

    • Administration: Administer this compound or a positive control (e.g., morphine) and vehicle.

    • Post-Drug Measurement: At a specified time after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

    • Data Analysis: The primary endpoint is the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).

    • Interpretation: A significant increase in the time it takes for the animal to respond to the thermal stimulus indicates an analgesic effect.

Protocol 3: Formalin Test for Inflammatory Pain
  • Objective: To assess analgesic efficacy in a model of continuous, moderate pain. The test produces a biphasic response, modeling both acute nociceptive pain and central sensitization.[16][17]

  • Apparatus: A clear observation chamber that allows for an unobstructed view of the animal's paw.

  • Methodology:

    • Acclimatization: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate.[7]

    • Administration: Administer this compound or vehicle prior to the formalin injection.

    • Formalin Injection: Subcutaneously inject a small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[7][18]

    • Observation Period: Immediately return the animal to the chamber and record its behavior for 45-60 minutes.

    • Data Analysis: The key behavior to quantify is the cumulative time spent licking or flinching the injected paw. The analysis is typically split into two phases:

      • Phase I (Acute): 0-5 minutes post-injection, representing direct nociceptor activation.[19]

      • Phase II (Tonic): 20-40 minutes post-injection, reflecting inflammatory processes and central sensitization.[19]

    • Interpretation: A reduction in licking/flinching time in either phase indicates an analgesic effect. Phase II is particularly sensitive to centrally acting analgesics.

Visualizations

UCM765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MT2 MT2 Receptor (GPCR) This compound->MT2 Binds G_protein Gαi/βγ Complex MT2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Reduced) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Modulation of Neuronal Activity (e.g., in Reticular Thalamus) PKA->Response Leads to Analgesic_Workflow start Start acclimate 1. Acclimatize Animals (e.g., 60 min in testing room) start->acclimate baseline 2. Measure Baseline Pain Response (e.g., Hot-Plate Latency) acclimate->baseline group 3. Randomize into Groups (Vehicle, this compound, Positive Control) baseline->group admin 4. Administer Compound (e.g., s.c. injection) group->admin wait 5. Wait for Drug Absorption (e.g., 30 min) admin->wait post_test 6. Post-Treatment Pain Test (Hot-Plate or Formalin Test) wait->post_test record 7. Record Behavioral Data (Latency, Licking Time) post_test->record analyze 8. Statistical Analysis (e.g., ANOVA) record->analyze end End analyze->end Troubleshooting_Logic cluster_checks Troubleshooting Steps start Unexpected Result Observed (e.g., No Efficacy, High Sedation) dose_check Is Dose Calculation Correct? start->dose_check compound_check Is Compound Integrity Verified? dose_check->compound_check Yes recalculate Action: Recalculate and prepare fresh dilutions. dose_check->recalculate No protocol_check Is Experimental Protocol Followed? compound_check->protocol_check Yes qc Action: Check storage, purity (QC), and solubility. compound_check->qc No animal_check Are Animal Health & Conditions Normal? protocol_check->animal_check Yes review_protocol Action: Review methods for administration, timing, and equipment calibration. protocol_check->review_protocol No consult_vet Action: Consult veterinary staff; review housing and handling. animal_check->consult_vet No end_fail Consider Deeper Issue (e.g., model resistance) animal_check->end_fail Yes end Problem Identified recalculate->end qc->end review_protocol->end consult_vet->end

References

Technical Support Center: Refining UCM765 Delivery Methods for Better Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with UCM765. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its delivery and bioavailability, particularly stemming from its low aqueous solubility and metabolic instability.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with this compound, but the in vivo efficacy is significantly lower than expected. What are the likely reasons for this discrepancy?

A1: This is a common challenge with compounds like this compound and is often attributed to poor bioavailability. The primary factors contributing to this are:

  • Low Aqueous Solubility: this compound has been described as having low water solubility, which limits its dissolution in gastrointestinal fluids—a critical step for oral absorption.

  • Metabolic Instability: Studies have indicated that this compound has modest metabolic stability, suggesting it may be rapidly metabolized in the liver (first-pass metabolism) or other tissues, reducing the amount of active compound that reaches systemic circulation.[1]

Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of this compound?

A2: To address the solubility and metabolic challenges of this compound, consider the following formulation approaches:

  • Solubilization Techniques: Employing co-solvents, surfactants, or cyclodextrins can enhance the solubility of this compound in the gastrointestinal tract.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve absorption by utilizing lipid absorption pathways.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its dissolution rate and solubility compared to its crystalline form.

Q3: Are there any known delivery vehicles that have been used for this compound in preclinical studies?

A3: Yes, published studies have used specific vehicles for administering this compound. For subcutaneous injections, doses ranging from 5-40 mg/kg have been used. While not always explicitly detailed, one study reported dissolving related compounds in a mixture of water, DMSO, and a solubilizing agent like Encapsin for both intravenous and oral administration. This suggests that a co-solvent approach is a viable starting point.

Q4: How can we assess the metabolic stability of our this compound formulation?

A4: In vitro metabolic stability assays are a crucial first step. These typically involve incubating this compound with liver microsomes (from rat, mouse, or human) or S9 fractions and monitoring the disappearance of the parent compound over time. This will provide a half-life value and help identify the major metabolites. Comparing the stability of different formulations can guide the selection of the most promising candidates for in vivo studies.

Troubleshooting Guides

Issue 1: Poor and Variable Oral Absorption of this compound
Potential Cause Troubleshooting Steps
Low aqueous solubility leading to poor dissolution. 1. Particle Size Reduction: Micronize or nano-size the this compound powder to increase surface area. 2. Formulation with Solubilizing Agents: Prepare formulations with varying concentrations of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins (e.g., HP-β-CD). 3. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).
Precipitation of this compound in the gastrointestinal tract upon dilution of the formulation. 1. Inclusion of Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. 2. pH Adjustment: If this compound's solubility is pH-dependent, incorporate buffers into the formulation to maintain an optimal pH for dissolution and absorption.
First-pass metabolism in the gut wall and liver. 1. Use of Permeation Enhancers: Include excipients that can transiently increase intestinal permeability. 2. Lipid-Based Formulations (e.g., SEDDS): These can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism. 3. Prodrug Approach: While a more advanced strategy, designing a prodrug of this compound could improve its physicochemical properties and protect it from initial metabolism.
Inconsistent dosing due to poor formulation homogeneity. 1. Ensure Complete Dissolution: For solution-based formulations, visually confirm that this compound is fully dissolved. 2. Uniform Suspension: For suspensions, ensure vigorous and consistent mixing before each dose administration to maintain uniformity.
Issue 2: Low In Vivo Efficacy Despite Improved Formulation
Potential Cause Troubleshooting Steps
Suboptimal pharmacokinetic profile (e.g., rapid clearance). 1. Pharmacokinetic Studies: Conduct a full pharmacokinetic study to determine Cmax, Tmax, AUC, and elimination half-life. 2. Sustained-Release Formulation: If the half-life is very short, consider developing a sustained-release formulation to maintain therapeutic concentrations for a longer duration.
Instability of the formulation in vivo. 1. In Vitro Release Studies: Perform in vitro release studies under conditions that mimic the gastrointestinal tract (e.g., simulated gastric and intestinal fluids) to assess the release profile and stability.
Interaction with efflux transporters (e.g., P-glycoprotein). 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters. 2. Inclusion of Transporter Inhibitors: Co-administer with known inhibitors of relevant transporters in preclinical models to assess the impact on bioavailability.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Co-solvent-Based Formulation

Objective: To prepare a simple solution of this compound for oral administration and assess its basic properties.

Methodology:

  • Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 40% PEG 400, and 55% water.

  • Dissolution: Add this compound to the vehicle at the desired concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Observation: Visually inspect the solution for any precipitation.

  • In Vivo Administration: Administer the formulation to the animal model via oral gavage.

Protocol 2: Preparation of a Nanosuspension for Enhanced Dissolution

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Methodology:

  • Milling: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Wet Milling: Subject the slurry to high-pressure homogenization or media milling until the desired particle size (typically < 200 nm) is achieved.

  • Particle Size Analysis: Characterize the particle size and distribution using dynamic light scattering (DLS).

  • Dissolution Testing: Perform in vitro dissolution studies comparing the nanosuspension to the unmilled this compound powder in a relevant buffer (e.g., simulated intestinal fluid).

Visualizations

MT2 Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the MT2 receptor, a G-protein coupled receptor (GPCR). This compound, as a selective partial agonist, modulates these pathways.

MT2_Signaling_Pathway This compound This compound MT2 MT2 Receptor (GPCR) This compound->MT2 activates Gi Gαi MT2->Gi couples to Gq Gαq MT2->Gq couples to MAPK MAPK Pathway MT2->MAPK PI3K_Akt PI3K/Akt Pathway MT2->PI3K_Akt AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression, Neuroprotection) PKA->Downstream IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Downstream MAPK->Downstream PI3K_Akt->Downstream

Caption: Simplified signaling cascade of the MT2 receptor upon activation by this compound.

Experimental Workflow for Improving this compound Bioavailability

This workflow outlines a logical progression of experiments to enhance the in vivo performance of this compound.

Bioavailability_Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment PhysChem Physicochemical Characterization (Solubility, LogP, pKa) MetStab In Vitro Metabolic Stability Assay (Microsomes, S9) PhysChem->MetStab FormScreen Formulation Screening (Co-solvents, Lipids, Surfactants) MetStab->FormScreen Dissolution In Vitro Dissolution Testing FormScreen->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic (PK) Study in Rodents (Oral Gavage) Permeability->PK_Study PK_Study->FormScreen Iterative Optimization Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study

Caption: A stepwise experimental workflow for enhancing this compound bioavailability.

References

Validation & Comparative

A Comparative Analysis of UCM765 and Diazepam on Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of UCM765, a novel selective melatonin MT2 receptor partial agonist, and diazepam, a classical benzodiazepine, on the architecture of sleep. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Introduction

Sleep is a fundamental physiological process vital for cognitive function, physical health, and overall well-being. Its architecture, characterized by the cyclical pattern of Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, is a critical indicator of sleep quality. Pharmacological interventions for sleep disorders often modulate this architecture, with varying consequences. This guide focuses on two such interventions: this compound and diazepam, which exhibit markedly different mechanisms of action and effects on sleep structure.

This compound is an investigational compound that selectively targets the MT2 melatonin receptor, which is understood to be involved in the promotion of deep, restorative sleep.[1] In contrast, diazepam, a widely prescribed benzodiazepine, enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system, leading to sedative and anxiolytic effects.[2][3]

Comparative Effects on Sleep Architecture: A Quantitative Overview

The following table summarizes the quantitative effects of this compound and diazepam on key parameters of sleep architecture as reported in preclinical studies. It is important to note that direct comparative studies are limited, and the data presented is synthesized from separate investigations.

Sleep ParameterThis compound (in rats)Diazepam (in rodents)
NREM Sleep
Latency to NREMDecreased by 59% (40 mg/kg) and 49% (60 mg/kg)[4]Generally decreased[5]
Total NREM TimeIncreased by 48% (40 mg/kg) and 33% (60 mg/kg) during the inactive phase[4]Increased total sleep time, with a notable increase in stage 2 sleep[5][6]
Slow-Wave Sleep (SWS)Increases delta sleep[4]Decreased duration and percentage of SWS (stages 3 and 4)[5][6]
REM Sleep
Latency to REMNo significant effect[4][7]Tends to increase[5]
Total REM TimeNo significant effect[4][7]Tends to decrease[5][6]
Wakefulness
Total Wake TimeDecreased by 37% (40 mg/kg) and 26% (60 mg/kg) during the inactive phase[4]Decreased[8]
Sleep Spindles Increased number per minute during the inactive phase (40 mg/kg)[4]Increases sleep spindle activity[5]

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and diazepam on sleep architecture are a direct consequence of their different molecular targets and signaling pathways.

This compound: Selective Activation of the MT2 Receptor

This compound acts as a partial agonist at the melatonin MT2 receptor.[1][9] These G-protein coupled receptors are concentrated in the reticular thalamic nucleus, a brain region critical for promoting NREM sleep.[9][10] Activation of MT2 receptors by this compound is believed to enhance the firing and rhythmic burst activity of neurons in the reticular thalamus, thereby promoting the onset and maintenance of NREM sleep, particularly the deep, slow-wave stages, without significantly altering the natural sleep architecture.[4][9]

UCM765_Pathway This compound This compound MT2 MT2 Receptor (Reticular Thalamus) This compound->MT2 Binds and activates G_protein Gi/o Protein MT2->G_protein Activates Neuronal_Activity Modulation of Neuronal Firing (↑ Burst Firing) MT2->Neuronal_Activity Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NREM_Sleep Promotion of NREM Sleep Neuronal_Activity->NREM_Sleep Leads to

Diagram 1: this compound Signaling Pathway
Diazepam: Positive Allosteric Modulation of the GABA-A Receptor

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3][11] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain.[2][12] By increasing the frequency of chloride channel opening in response to GABA, diazepam enhances neuronal inhibition throughout the central nervous system.[2] This widespread inhibition leads to sedation and a reduction in the time spent in deep sleep stages and REM sleep, while increasing lighter sleep stages.[5][6][8]

Diazepam_Pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to allosteric site Diazepam->GABA_A_Receptor Enhances GABA affinity Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Influx ↑ Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation) Hyperpolarization->CNS_Depression Altered_Sleep Altered Sleep Architecture CNS_Depression->Altered_Sleep

Diagram 2: Diazepam Signaling Pathway

Experimental Protocols

The data presented in this guide are primarily derived from preclinical studies in rodent models. A general experimental workflow for assessing the effects of these compounds on sleep architecture is outlined below.

General Experimental Workflow
  • Animal Models: Studies typically utilize adult male rats or mice.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

  • Acclimatization: Following a recovery period, animals are acclimatized to the recording chambers and tethered recording cables.

  • Baseline Recording: Baseline sleep-wake patterns are recorded for at least 24 hours to establish a stable reference.

  • Drug Administration: this compound or diazepam is administered via a specified route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group is also included.

  • Post-Administration Recording: EEG and EMG are continuously recorded for a defined period (e.g., 24 hours) following drug administration.

  • Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, NREM sleep, REM sleep) using specialized software. Parameters such as latency to sleep, duration of each sleep stage, and the number of stage transitions are quantified and statistically analyzed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Rodent Model (Rat or Mouse) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acclimatization Acclimatization to Recording Chamber Recovery->Acclimatization Baseline Baseline Sleep Recording (24h) Acclimatization->Baseline Drug_Admin Drug Administration (this compound, Diazepam, or Vehicle) Baseline->Drug_Admin Post_Admin Post-Administration Sleep Recording (24h) Drug_Admin->Post_Admin Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Admin->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Diagram 3: Experimental Workflow for Sleep Studies

Conclusion

This compound and diazepam represent two distinct pharmacological approaches to modulating sleep. This compound, through its selective action on MT2 receptors, appears to promote NREM sleep, including the restorative slow-wave stages, without disrupting the overall sleep architecture.[4][7] This profile suggests its potential as a more physiological sleep-promoting agent.

In contrast, diazepam, a positive allosteric modulator of the GABA-A receptor, induces sleep but significantly alters its architecture by suppressing deep NREM and REM sleep while increasing lighter sleep stages.[5][6] While effective as a sedative-hypnotic, these alterations may have implications for the restorative functions of sleep.

For drug development professionals, the targeted mechanism of this compound offers a promising avenue for the development of novel hypnotics that enhance sleep quality without the architectural disruptions associated with classical benzodiazepines. Further clinical research is necessary to fully elucidate the therapeutic potential and safety profile of MT2 receptor agonists in the management of sleep disorders.

References

A Comparative Analysis of the Anxiolytic Properties of UCM765 and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuances of novel anxiolytic compounds is paramount. This guide provides an objective comparison of the anxiolytic properties of the novel MT2-selective partial agonist, UCM765, and the widely studied neurohormone, melatonin. The following analysis is based on preclinical experimental data, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy in Preclinical Models

A key study directly compared the anxiolytic-like effects of this compound, melatonin, and the benzodiazepine diazepam (DZ) in adult male rats.[1] The results from various behavioral tests are summarized below, providing a quantitative basis for comparison.

Data Summary of Anxiolytic Effects
Behavioral TestCompound & DoseKey FindingQuantitative Result (vs. Vehicle)
Elevated Plus Maze Test (EPMT) This compound (10 mg/kg)Increased time in open arms, indicating anxiolytic effect.[1]Statistically significant increase, but to a lesser extent than Diazepam (1 mg/kg).[1]
Melatonin (20 mg/kg)Increased time in open arms, indicating anxiolytic effect.[1]Statistically significant increase, comparable to this compound (10 mg/kg).[1]
Diazepam (1 mg/kg)Potent anxiolytic effect.[1]Significantly greater increase in open arm time compared to this compound and Melatonin.[1]
Novelty Suppressed Feeding Test (NSFT) This compound (10 mg/kg)Reduced latency to eat in a novel environment, indicating anxiolytic effect.[1]Statistically significant decrease.[1]
Melatonin (20 mg/kg)Reduced latency to eat in a novel environment.[1]Statistically significant decrease, similar to this compound and Diazepam.[1]
Diazepam (1 mg/kg)Reduced latency to eat in a novel environment.[1]Statistically significant decrease, similar to this compound and Melatonin.[1]
Open Field Test (OFT) This compound (10 mg/kg)No effect on locomotion or time in the central area.[1]No significant difference.[1]
Melatonin (20 mg/kg)No effect on locomotion or time in the central area.[1]No significant difference.[1]
Diazepam (1 mg/kg)Impaired locomotion.[1]Statistically significant impairment.[1]

Key Insight : Both this compound and melatonin demonstrate clear anxiolytic-like properties.[1] Notably, unlike diazepam, neither compound impaired locomotion, suggesting a more favorable side-effect profile in this preclinical model.[1] The anxiolytic effects of both this compound and melatonin were blocked by the MT2 receptor antagonist 4P-PDOT, confirming the crucial role of this receptor subtype.[1]

Mechanism of Action: A Tale of Two Receptors

Melatonin exerts its physiological effects, including the regulation of anxiety and sleep, through two primary high-affinity G-protein-coupled receptors (GPCRs): MT1 and MT2.[1][2] this compound is distinguished by its selectivity as a partial agonist for the MT2 receptor.[1]

The anxiolytic effects of both compounds are primarily mediated through the activation of these receptors in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[1][3]

Melatonin Receptor Signaling Pathway

Activation of MT1 and MT2 receptors by an agonist like melatonin or this compound initiates a signaling cascade. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] This cascade ultimately modulates neuronal firing and contributes to the anxiolytic effect.

Melatonin_Signaling cluster_membrane Cell Membrane receptor MT1 / MT2 Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP (decreased) ac->camp agonist Melatonin or This compound agonist->receptor binds pka PKA Activity (reduced) camp->pka leads to response Anxiolytic Effect (Modulation of Neuronal Firing) pka->response results in Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (Handling & Habituation) drug_admin Drug Administration (e.g., this compound, Melatonin, Vehicle) acclimatization->drug_admin behavioral_testing Behavioral Testing Elevated Plus Maze Novelty Suppressed Feeding Open Field Test drug_admin->behavioral_testing data_collection Data Collection (Automated Tracking / Manual Scoring) behavioral_testing->data_collection stat_analysis Statistical Analysis (Comparison between groups) data_collection->stat_analysis

References

A Comparative Guide to UCM765 and UCM924: Investigating Two Prominent MT2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective melatonin MT2 receptor partial agonists, UCM765 and UCM924. Both compounds have garnered significant interest within the research community for their potential therapeutic applications in sleep disorders, pain management, and anxiety. This document synthesizes available experimental data to offer an objective comparison of their pharmacological profiles, supported by detailed experimental methodologies and visual representations of their mechanism of action.

Introduction to the Compounds

This compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) and UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) are selective partial agonists of the melatonin MT2 receptor.[1][2] Developed as research tools to probe the function of the MT2 receptor, they have shown promise in preclinical studies for various central nervous system disorders. UCM924 was designed as a more metabolically stable analog of this compound, aiming for improved pharmacokinetic properties.[3] Both compounds are valued for their selectivity for the MT2 receptor over the MT1 receptor, which allows for the specific investigation of MT2-mediated physiological effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and UCM924, focusing on their binding affinity for human MT1 and MT2 receptors.

Table 1: Receptor Binding Affinity and Selectivity
CompoundMT1 pKiMT1 Kᵢ (nM)MT2 pKiMT2 Kᵢ (nM)Selectivity (MT1 Kᵢ / MT2 Kᵢ)
This compound 6.11776.257.5627.54~28-fold
UCM924 6.76173.89.270.537~324-fold

Note: pKi values were converted to Ki for direct comparison. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at MT2 Receptor

While both this compound and UCM924 are characterized as partial agonists at the MT2 receptor, specific quantitative data for their efficacy (Emax) and potency (EC50) in functional assays are not consistently available in the reviewed literature. Their partial agonism implies that they elicit a submaximal response compared to a full agonist like melatonin.

Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of both this compound and UCM924 in several areas:

  • Pain Relief: Both compounds have demonstrated analgesic effects in models of acute, inflammatory, and neuropathic pain, suggesting the MT2 receptor as a novel target for pain management.[2][3]

  • Sleep Regulation: this compound has been shown to induce and promote non-REM sleep without disturbing the overall sleep architecture.[4]

  • Anxiety Reduction: Studies have indicated that this compound possesses anxiolytic properties.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and UCM924, it is essential to visualize the MT2 receptor signaling pathway and the experimental workflows used to characterize these compounds.

MT2 Receptor Signaling Pathway

Activation of the MT2 receptor by an agonist like this compound or UCM924 primarily initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

MT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / UCM924 MT2 MT2 Receptor Agonist->MT2 Binds to Gi Gi Protein (αβγ) MT2->Gi Activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: MT2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the process of determining the binding affinity (Ki) of a test compound for the MT2 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow prep Prepare membranes from cells expressing MT2 receptor incubate Incubate membranes with: - Radioligand (e.g., 2-[125I]-iodomelatonin) - Varying concentrations of test compound (this compound or UCM924) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Caption: Radioligand binding assay workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound and UCM924 for the MT1 and MT2 receptors.

1. Cell Culture and Membrane Preparation:

  • HEK293 or CHO cells stably expressing human MT1 or MT2 receptors are cultured to confluency.
  • Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.
  • The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., 2-[125I]-iodomelatonin) and a range of concentrations of the unlabeled test compound (this compound or UCM924).
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., melatonin).
  • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C).

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.
  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to determine the functional activity (potency and efficacy) of this compound and UCM924 at the MT2 receptor.

1. Cell Culture:

  • Culture HEK293 or CHO cells stably expressing the human MT2 receptor in a suitable multi-well plate until they reach the desired confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.
  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of the test compound (this compound or UCM924).
  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.
  • Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
  • Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum response produced by the agonist) using non-linear regression analysis. The Emax is typically expressed as a percentage of the inhibition produced by a saturating concentration of the full agonist, melatonin.

References

A Comparative Analysis of the Preclinical Efficacy of UCM765 and Traditional Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anxiolytic drug development, a novel compound, UCM765, has emerged from preclinical studies, demonstrating potential anxiolytic-like effects with a distinct pharmacological profile compared to traditional benzodiazepines. This report provides a comprehensive comparison of the preclinical efficacy of this compound and commonly prescribed benzodiazepines, including diazepam, alprazolam, lorazepam, and clonazepam, based on available experimental data. The analysis focuses on key behavioral paradigms used to assess anxiety and sedation in animal models, alongside an examination of their mechanisms of action and potential side-effect profiles.

Mechanism of Action: A Tale of Two Receptors

Traditional benzodiazepines exert their anxiolytic, sedative, and muscle-relaxant effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.

In contrast, this compound is a novel partial agonist of the melatonin MT2 receptor.[3] Melatonin receptors are known to be involved in the regulation of circadian rhythms and have also been implicated in anxiety and mood disorders. This compound's mechanism of action, therefore, represents a departure from the GABAergic pathway targeted by benzodiazepines.

cluster_0 Traditional Benzodiazepines cluster_1 This compound Benzodiazepine Benzodiazepine GABA-A Receptor GABA-A Receptor Benzodiazepine->GABA-A Receptor Binds to Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Enhances GABA GABA GABA->GABA-A Receptor Binds to This compound This compound MT2 Receptor MT2 Receptor This compound->MT2 Receptor Activates Anxiolytic Effects Anxiolytic Effects MT2 Receptor->Anxiolytic Effects Mediates

Figure 1: Simplified signaling pathways of traditional benzodiazepines and this compound.

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound and benzodiazepines has been evaluated in various rodent models of anxiety. The most common of these are the Elevated Plus Maze (EPMT), the Novelty Suppressed Feeding Test (NSFT), and the Open Field Test (OFT).

Elevated Plus Maze Test (EPMT)

The EPMT is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

CompoundDose (mg/kg)Time in Open Arms (% of total time)Reference
This compound 10Increased (less than Diazepam)[3]
Diazepam 1Significantly Increased[3]
Diazepam 0.25-1.0Dose-dependent increase[4][5]
Alprazolam 0.75Increased[6]
Clonazepam 0.25Significantly Increased[7][8]

As shown in the table, this compound at a dose of 10 mg/kg demonstrated an anxiolytic-like effect by increasing the time spent in the open arms, although this effect was less pronounced than that of diazepam at 1 mg/kg.[3] Various benzodiazepines, including diazepam, alprazolam, and clonazepam, have consistently shown dose-dependent increases in open arm exploration, confirming their anxiolytic properties in this model.[4][5][6][7][8]

Novelty Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety by measuring the latency of a food-deprived animal to begin eating in a novel and potentially threatening environment. A shorter latency to eat is indicative of an anxiolytic effect.

CompoundDose (mg/kg)Latency to EatReference
This compound 10Significantly Decreased[3]
Diazepam 1Significantly Decreased[3]
Diazepam 2.5-5.0Increased number of rats eating[1]

In the NSFT, this compound (10 mg/kg) was found to be as effective as diazepam (1 mg/kg) in reducing the latency to eat, suggesting a comparable anxiolytic-like effect in this paradigm.[3] Other studies have also shown that diazepam increases the number of animals that start eating in a novel environment.[1]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and exploratory behavior. A key advantage of a potential anxiolytic is the absence of sedative side effects, which can be measured by observing changes in locomotor activity.

CompoundDose (mg/kg)Effect on LocomotionReference
This compound 10, 20No significant effect[3]
Diazepam 1Impaired locomotion[3]
Diazepam 1, 2Reduced ambulation[2]
Diazepam 5Reduced activity

A significant finding from preclinical studies is that this compound, at doses that produce anxiolytic-like effects, did not impair locomotion in the OFT.[3] In contrast, diazepam is well-documented to reduce locomotor activity, indicating a sedative effect at anxiolytic doses.[2][3] This suggests that this compound may have a more favorable side-effect profile regarding sedation compared to traditional benzodiazepines.

Experimental Protocols

A general workflow for preclinical behavioral testing of anxiolytic compounds is outlined below.

cluster_0 Behavioral Paradigms Drug Administration Drug Administration Acclimation Acclimation Drug Administration->Acclimation Pre-treatment Behavioral Testing Behavioral Testing Acclimation->Behavioral Testing Transfer to test room Data Analysis Data Analysis Behavioral Testing->Data Analysis Record & Score Elevated Plus Maze Elevated Plus Maze Behavioral Testing->Elevated Plus Maze Novelty Suppressed Feeding Novelty Suppressed Feeding Behavioral Testing->Novelty Suppressed Feeding Open Field Test Open Field Test Behavioral Testing->Open Field Test

Figure 2: General experimental workflow for preclinical anxiolytic testing.
Elevated Plus Maze (EPMT) Protocol

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Rats are placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms are considered indicators of anxiolytic activity.

Novelty Suppressed Feeding Test (NSFT) Protocol
  • Preparation: Animals are food-deprived for a period (e.g., 24 hours) before the test.

  • Apparatus: A novel, often brightly lit, open field arena with a food pellet placed in the center.

  • Procedure: The animal is placed in a corner of the arena, and the latency to approach and begin eating the food pellet is recorded.

  • Analysis: A shorter latency to begin eating is interpreted as a reduction in anxiety-like behavior.[9][10]

Open Field Test (OFT) Protocol
  • Apparatus: An open, square arena, often with walls to prevent escape.

  • Procedure: The animal is placed in the center or a corner of the arena and its activity is recorded for a specific duration.

  • Data Collection: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are measured.

  • Analysis: A significant decrease in total distance traveled is indicative of sedation. A preference for the periphery is associated with anxiety, and anxiolytics may increase the time spent in the center.

Side-Effect Profile: A Key Differentiator

A major limitation of traditional benzodiazepines is their side-effect profile, which includes sedation, muscle relaxation, amnesia, and the potential for dependence and withdrawal symptoms.[8] Preclinical studies consistently demonstrate the sedative effects of benzodiazepines, as evidenced by decreased locomotor activity in the OFT.[2]

In contrast, the available preclinical data for this compound suggests a lack of sedative effects at anxiolytic doses.[3] This could be a significant clinical advantage, offering anxiolysis without the cognitive and motor impairment associated with benzodiazepines. However, comprehensive safety pharmacology and toxicology studies for this compound are not yet publicly available.

Conclusion and Future Directions

The preclinical evidence suggests that this compound, a novel MT2 receptor partial agonist, possesses anxiolytic-like properties comparable to traditional benzodiazepines in certain behavioral paradigms. A key potential advantage of this compound is its apparent lack of sedative effects at effective anxiolytic doses, a common and often dose-limiting side effect of benzodiazepines.

While these initial findings are promising, it is crucial to note that they are based on a limited number of preclinical studies. Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound, as well as to conduct comprehensive safety and toxicology assessments. Ultimately, clinical trials in humans will be necessary to determine the therapeutic efficacy and safety of this compound for the treatment of anxiety disorders and to definitively establish its comparative advantages over traditional benzodiazepines. The development of novel anxiolytics with different mechanisms of action, such as this compound, holds the potential to provide new therapeutic options with improved side-effect profiles for patients with anxiety disorders.

References

A Comparative Analysis of the Antinociceptive Properties of UCM765 and Ketorolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antinociceptive effects of UCM765, a selective MT2 melatonin receptor partial agonist, and Ketorolac, a non-selective cyclooxygenase (COX) inhibitor. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct signaling pathways through which these compounds exert their analgesic effects.

Executive Summary

This compound and Ketorolac represent two distinct pharmacological approaches to pain management. This compound modulates the melatonergic system, offering a novel pathway for analgesia, while Ketorolac is a well-established non-steroidal anti-inflammatory drug (NSAID) that targets the inflammatory cascade. Experimental evidence from preclinical models, primarily the hot-plate and formalin tests, demonstrates that both compounds possess significant antinociceptive properties. Notably, in a formalin test, the efficacy of this compound at a dose of 20 mg/kg was found to be comparable to that of Ketorolac at 3 mg/kg, highlighting the potential of this compound as a potent analgesic.[1] This guide delves into the quantitative data, experimental designs, and mechanisms of action to provide a comprehensive comparative overview for research and development professionals.

Quantitative Data Comparison

The following table summarizes the dose-response data for this compound and Ketorolac in established animal models of nociception.

CompoundTest ModelSpeciesRoute of AdministrationEffective Dose RangeKey Findings
This compound Hot-Plate TestRatSubcutaneous (s.c.)5-40 mg/kgDose-dependently increased the latency to a thermal stimulus, with a maximal effect observed at 20 mg/kg.[1]
Formalin TestRatSubcutaneous (s.c.)5-40 mg/kgDose-dependently decreased licking time in both phases of the test. The effect at 20 mg/kg was similar to 3 mg/kg of Ketorolac.[1]
Ketorolac Hot-Plate TestMouseIntrathecalNot effectiveDid not produce antinociception in the hot-plate test when administered intrathecally.
Formalin TestMouseSystemic/Intrathecal3 mg/kg (s.c.)Significantly reduced nociceptive behavior.[1] At 100 mg/kg (i.v.), it significantly inhibited the licking/biting response.[2]
Writhing TestMousePeritoneal (p.o.)25-60 mg/kgCaused a significant dose-dependent reduction in the number of writhes.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Hot-Plate Test

The hot-plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[4][5]

Apparatus:

  • A commercially available hot-plate apparatus with a surface that can be maintained at a constant temperature.

  • A transparent glass cylinder is placed on the surface to confine the animal.

Procedure:

  • The hot-plate surface is preheated to and maintained at a constant temperature, typically between 50°C and 56°C.[5][6]

  • Animals are habituated to the testing environment before the experiment.

  • The test compound (this compound or Ketorolac) or vehicle is administered at the specified dose and route.

  • At predetermined time points after drug administration, each animal is placed individually on the hot plate.

  • The latency to the first sign of nociception is recorded. Common responses include licking of the hind paw, jumping, or shaking of the paw.[4]

  • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[6]

Formalin Test

The formalin test is a model of tonic chemical pain that assesses both acute (neurogenic) and persistent (inflammatory) pain responses.[7][8]

Apparatus:

  • A transparent observation chamber.

  • A mirror placed behind the chamber to allow for unobstructed observation of the animal's paw.

  • A video camera for recording the behavioral responses.

Procedure:

  • Animals are habituated to the observation chamber prior to the experiment.

  • The test compound (this compound or Ketorolac) or vehicle is administered.

  • A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one of the animal's hind paws.[2][7]

  • The animal is immediately placed in the observation chamber.

  • Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).

  • The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.[9]

    • Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory processes and central sensitization.[9]

Mechanism of Action and Signaling Pathways

The antinociceptive effects of this compound and Ketorolac are mediated by distinct molecular pathways.

This compound: MT2 Receptor-Mediated Analgesia

This compound is a selective partial agonist for the MT2 melatonin receptor.[1] The activation of MT2 receptors, which are G-protein coupled receptors, is thought to produce analgesia through the modulation of descending antinociceptive pathways.[10][11] This involves the inhibition of "ON" cells and the activation of "OFF" cells in the rostral ventromedial medulla (RVM), a key area in the brainstem for pain modulation.[11][12] The downstream signaling cascade of MT2 receptor activation in the context of pain can involve the Gαi subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent modulation of protein kinase A (PKA) and CREB activity.[13] Additionally, MT2 receptor activation has been shown to modulate neuroimmune responses, potentially by promoting the polarization of microglia towards an anti-inflammatory M2 phenotype.[13]

UCM765_Signaling_Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R binds to G_protein Gi/o Protein MT2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ pCREB PKA->CREB Analgesia Antinociception CREB->Analgesia

Caption: Signaling pathway of this compound via the MT2 receptor.
Ketorolac: Non-selective COX Inhibition

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15][16] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[15][16] By blocking both isoforms, Ketorolac reduces the production of prostaglandins, thereby decreasing the sensitization of nociceptive nerve endings.[14] Some evidence also suggests that Ketorolac may have a central analgesic effect, potentially involving the activation of kappa-opioid receptors.

Ketorolac_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Ketorolac Ketorolac Ketorolac->COX1 inhibits Ketorolac->COX2 inhibits Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation

Caption: Mechanism of action of Ketorolac via COX inhibition.

Conclusion

This comparative guide illustrates that both this compound and Ketorolac are effective antinociceptive agents, albeit through fundamentally different mechanisms. This compound, by targeting the MT2 melatonin receptor, presents a promising avenue for the development of novel analgesics that may be devoid of the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors like Ketorolac. The quantitative data from preclinical studies suggest that this compound has a potent analgesic effect. Further research, including a broader range of pain models and head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

A Comparative Analysis of UCM765 and Other Melatonin Receptor Ligands for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the binding affinities, functional activities, and signaling pathways of UCM765 in relation to established melatonin receptor ligands.

This guide provides a detailed comparative analysis of this compound, a selective MT2 receptor partial agonist, against other prominent melatonin receptor ligands such as the endogenous hormone melatonin and the approved drugs ramelteon, agomelatine, and tasimelteon. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform future research and development.

Comparative Pharmacological Data

The selection of a ligand for therapeutic development depends critically on its pharmacological profile, including its binding affinity for the target receptor subtypes (MT1 and MT2) and its functional efficacy. The following tables summarize the key quantitative data for this compound and other major melatonin receptor ligands.

Table 1: Comparative Binding Affinity (Ki) at Human Melatonin Receptors

Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.

LigandhMT1 Ki (nM)hMT2 Ki (nM)Selectivity (MT1/MT2)Reference
This compound 776.2527.54~28-fold for MT2[1]
Melatonin0.0810.383~4.7-fold for MT1
Ramelteon0.0140.112~8-fold for MT1
Agomelatine0.100.12Non-selective
Tasimelteon0.3040.0692~4.4-fold for MT2

Note: Data for Melatonin, Ramelteon, Agomelatine, and Tasimelteon are compiled from various sources for comparative purposes. Selectivity is calculated as the ratio of Ki values.

Table 2: Functional Activity of Selected Melatonin Receptor Agonists

Functional activity data, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), quantifies a ligand's ability to produce a biological response after binding to the receptor.

LigandAssay TypeReceptorFunctional Response (EC50/IC50)
This compound Data Not AvailablehMT1 / hMT2Data Not Available
MelatonincAMP InhibitionhMT1 / hMT2Sub-nanomolar range
RamelteoncAMP InhibitionhMT1 / hMT2Sub-nanomolar range
AgomelatinecAMP InhibitionhMT1 / hMT2Sub-nanomolar range

Note: While specific EC50/IC50 values for this compound from a comparative cAMP assay were not available in the searched literature, its characterization as a partial agonist indicates it elicits a sub-maximal response compared to full agonists like melatonin.

Signaling Pathways of Melatonin Receptors

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that mediate their effects through multiple intracellular signaling cascades. The canonical pathway involves coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] However, these receptors can also signal through other pathways, including the recruitment of β-arrestin and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK.[2]

The differential activation of these pathways by various ligands is known as "biased agonism" or "functional selectivity." A biased agonist may preferentially activate one signaling cascade over another (e.g., G-protein signaling over β-arrestin recruitment), which can have significant implications for the therapeutic effects and side-effect profiles of a drug.

Canonical Gαi-Coupled Signaling Pathway

This pathway is the primary mechanism for many of the well-known effects of melatonin.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein MT_Receptor MT1/MT2 Receptor G_alpha_i Gαi MT_Receptor->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ Ligand Melatonin This compound Ligand->MT_Receptor ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Canonical Gαi-mediated signaling pathway of melatonin receptors.

β-Arrestin Recruitment Pathway

Recruitment of β-arrestin is a key mechanism for GPCR desensitization and can also initiate G-protein-independent signaling.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane MT_Receptor MT1/MT2 Receptor GRK GRK MT_Receptor->GRK Recruits Beta_Arrestin β-Arrestin MT_Receptor->Beta_Arrestin Recruits GRK->MT_Receptor Phosphorylates Ligand Ligand Ligand->MT_Receptor Internalization Receptor Internalization Beta_Arrestin->Internalization ERK_Pathway ERK/MAPK Signaling Beta_Arrestin->ERK_Pathway Scaffolds

Caption: β-Arrestin recruitment and downstream signaling pathway.

Experimental Methodologies

The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following sections detail the general protocols for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow start Start: Prepare Cell Membranes (Expressing MT1 or MT2) incubation Incubate Membranes with: 1. Radioligand (e.g., 2-[125I]-iodomelatonin) 2. Varying concentrations of Test Ligand (e.g., this compound) start->incubation separation Separate Bound from Free Radioligand (Rapid Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: General workflow for a radioligand competition binding assay.

Protocol Details:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human MT1 or MT2 receptor.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 37°C) to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Inhibition Assay

This assay measures the ability of a ligand to activate Gαi-coupled receptors and inhibit the production of cAMP.

cAMP_Assay_Workflow start Start: Culture Cells (Expressing MT1 or MT2) pre_incubation Pre-incubate cells with varying concentrations of Test Ligand (e.g., this compound) start->pre_incubation stimulation Stimulate Adenylyl Cyclase with Forskolin to increase basal cAMP levels pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, TR-FRET, or Luminescence-based biosensor) lysis->detection analysis Data Analysis: - Plot cAMP levels vs. Ligand concentration - Determine EC50 or IC50 detection->analysis end End: Determine Functional Potency analysis->end

Caption: General workflow for a cAMP inhibition functional assay.

Protocol Details:

  • Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.

  • Ligand Addition: The cells are treated with varying concentrations of the test agonist.

  • Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production. This creates a signal window against which inhibition can be measured.

  • Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP levels by the test ligand.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or a luminescent biosensor.[3]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of the agonist. The EC50 or IC50 value is determined from this curve, representing the concentration of the ligand that produces 50% of its maximal effect.

Summary and Conclusion

This compound distinguishes itself as a selective partial agonist for the MT2 receptor, with a binding affinity in the nanomolar range and a clear preference for MT2 over MT1.[1] This contrasts with non-selective agonists like agomelatine and the MT1-preferring ligand ramelteon. The therapeutic potential of this compound, which has shown anxiolytic and sleep-promoting properties in preclinical models, likely stems from its selective activation of the MT2 receptor.

While comprehensive functional data for this compound in head-to-head assays with other ligands is still emerging, its profile suggests it is a valuable tool for dissecting the specific physiological roles of the MT2 receptor. For drug development professionals, the selectivity of this compound offers a potential avenue for developing therapeutics with more targeted effects and potentially fewer off-target effects compared to non-selective melatonin agonists. Further investigation into its functional selectivity, particularly its β-arrestin recruitment profile, will be crucial in fully elucidating its therapeutic promise.

References

UCM765: A Novel Approach to NREM Sleep Regulation Compared to Traditional Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel selective MT2 receptor partial agonist, UCM765, demonstrates a unique profile in promoting non-rapid eye movement (NREM) sleep, distinguishing it from conventional hypnotic agents such as benzodiazepines, Z-drugs, and dual orexin receptor antagonists (DORAs). Notably, this compound enhances deep, restorative NREM sleep without disrupting the natural sleep architecture, a common drawback of many existing insomnia treatments. This comparison guide provides an in-depth analysis of this compound's effects on NREM sleep, supported by experimental data, for researchers, scientists, and drug development professionals.

Key Differentiators in NREM Sleep Modulation

This compound's primary distinction lies in its mechanism of action, which targets the melatonin MT2 receptor to promote NREM sleep. This contrasts with the GABA-A receptor modulation of benzodiazepines and Z-drugs, and the orexin system inhibition of DORAs. This mechanistic difference translates to varied effects on the quality and structure of NREM sleep.

A critical point of divergence is the effect on delta power, a key indicator of deep, slow-wave sleep. Preclinical studies have shown that this compound increases NREM sleep delta power.[1][2] In contrast, benzodiazepines have been reported to decrease delta power, and while Z-drugs like zolpidem may increase slow-wave sleep, some studies indicate a decrease in delta power.[3][4] Dual orexin receptor antagonists (DORAs) such as suvorexant and lemborexant appear to preserve overall sleep architecture with some studies indicating a modest and transient increase in delta power.[5][6]

This compound, like other hypnotics, reduces the latency to NREM sleep and increases the total duration of NREM sleep.[1][2][7] However, unlike diazepam, a classic benzodiazepine, this compound does not significantly reduce the number of NREM episodes, suggesting a less disruptive effect on the natural cycling of sleep stages.[1]

Comparative Analysis of Hypnotic Effects on NREM Sleep

The following table summarizes the quantitative effects of this compound compared to other classes of hypnotics on key NREM sleep parameters. Data is compiled from various preclinical and clinical studies and should be interpreted with consideration of the different experimental models and methodologies.

ParameterThis compoundBenzodiazepines (Diazepam)Z-Drugs (Zolpidem)Dual Orexin Receptor Antagonists (Suvorexant/Lemborexant)
NREM Sleep Latency Decreased[1][7]DecreasedDecreased[8]Decreased[9]
Total NREM Sleep Time Increased[1][2][7]IncreasedIncreased[8][10]Increased[5][10]
Number of NREM Episodes No significant change[1]Markedly reduced[1]VariableVariable
NREM Delta Power Increased[1][2]DecreasedConflicting reports; some show a decrease[3][4]Slight and transient increase, or no significant effect[5][6][9]
Effect on Sleep Spindles Increased[2]VariableIncreased sigma power[3][4]No significant effect

Signaling Pathways and Mechanisms of Action

The distinct effects of these hypnotics on NREM sleep can be attributed to their unique signaling pathways.

This compound Signaling Pathway This compound This compound MT2R MT2 Receptor This compound->MT2R activates Gi Gi Protein MT2R->Gi activates ReticularThalamus Reticular Thalamic Nucleus Activity MT2R->ReticularThalamus ↑ Firing and Burst Activity AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP NREM_Sleep ↑ NREM Sleep (↑ Delta Power) ReticularThalamus->NREM_Sleep

Caption: this compound Signaling Pathway for NREM Sleep Promotion.

This compound acts as a partial agonist at the MT2 receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and an increase in the firing and rhythmic burst activity of the reticular thalamic nucleus, a key region for promoting NREM sleep.[11]

In contrast, benzodiazepines and Z-drugs enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition. DORAs block the binding of wake-promoting neuropeptides, orexin A and B, to their receptors, OX1R and OX2R, thereby suppressing wakefulness.

Comparative Hypnotic Mechanisms of Action cluster_UCM This compound cluster_BZD_Z Benzodiazepines & Z-Drugs cluster_DORA DORAs UCM This compound MT2 MT2 Receptor UCM->MT2 NREM_Sleep NREM Sleep Modulation MT2->NREM_Sleep ↑ Deep Sleep BZD_Z Benzodiazepines Z-Drugs GABA_A GABA-A Receptor BZD_Z->GABA_A Positive Allosteric Modulation GABA_A->NREM_Sleep ↑ Sleep Duration ↓ Deep Sleep Quality DORA DORAs Orexin_R Orexin Receptors (OX1R/OX2R) DORA->Orexin_R Antagonism Orexin_R->NREM_Sleep ↑ Sleep Duration Maintained Architecture

Caption: High-level comparison of hypnotic mechanisms.

Experimental Protocols

The data presented for this compound and comparator drugs are primarily derived from preclinical studies in rodents, a standard model for sleep research. A typical experimental workflow is outlined below.

Rodent Sleep Study Protocol
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. EEG electrodes are placed on the skull to record brain wave activity, while EMG electrodes are inserted into the neck musculature to monitor muscle tone.

  • Recovery and Habituation: A recovery period of at least one week is allowed post-surgery. Animals are then habituated to the recording chambers and tethered recording cables to minimize stress-induced sleep disturbances.

  • Baseline Recording: Continuous 24-hour EEG and EMG recordings are performed to establish baseline sleep-wake patterns.

  • Drug Administration: this compound, comparator drugs, or vehicle are administered at specific times, often at the beginning of the light (inactive) phase for nocturnal rodents.

  • Post-Dosing Recording: Continuous EEG and EMG recordings are conducted for at least 24 hours following drug administration.

  • Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10-30 seconds) based on EEG and EMG characteristics. NREM sleep is characterized by high-amplitude, low-frequency delta waves and reduced EMG activity. Quantitative analysis includes measuring sleep latency, duration of each sleep stage, number of stage transitions, and spectral analysis of EEG frequencies (e.g., delta, theta, alpha, beta power).

Experimental Workflow for Rodent Sleep Studies Surgery EEG/EMG Electrode Implantation Recovery Recovery & Habituation (1-2 weeks) Surgery->Recovery Baseline Baseline Recording (24h) Recovery->Baseline Dosing Drug/Vehicle Administration Baseline->Dosing PostDosing Post-Dosing Recording (24h) Dosing->PostDosing Analysis Data Scoring & Analysis (Sleep Architecture, Spectral Power) PostDosing->Analysis

Caption: Typical workflow for preclinical hypnotic efficacy studies.

Conclusion

This compound presents a promising, mechanistically distinct alternative to conventional hypnotics. Its ability to selectively promote deep NREM sleep without significantly altering the natural sleep architecture, particularly its enhancement of delta power, suggests a potential for more restorative sleep with fewer side effects. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the management of insomnia.

References

A Cross-Validation of UCM765's Anxiolytic Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel MT2 receptor partial agonist UCM765 reveals promising anxiolytic properties, comparable in some aspects to established compounds like Diazepam, but with a potentially superior safety profile. This guide provides a detailed comparison of this compound with Melatonin and Diazepam across various preclinical anxiety models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The novel compound this compound, a selective partial agonist for the melatonin MT2 receptor, has demonstrated significant anxiolytic-like effects in preclinical studies. Research indicates that this compound can reduce anxiety-related behaviors in a manner comparable to the endogenous neurohormone melatonin and the benzodiazepine diazepam, a standard anxiolytic drug. Notably, these effects appear to be mediated specifically through the MT2 receptor, as they are blocked by MT2 receptor antagonists.[1]

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic potential of this compound was rigorously assessed in adult male rats using a battery of well-established behavioral paradigms: the Elevated Plus Maze Test (EPMT), the Novelty Suppressed Feeding Test (NSFT), and the Open Field Test (OFT). These tests are designed to model different aspects of anxiety-like behavior in animals.

Elevated Plus Maze Test (EPMT)

The EPMT is a widely used model for assessing anxiety, based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

In this model, this compound, at a dose of 10 mg/kg, significantly increased the time spent in the open arms, indicating a clear anxiolytic effect. This effect was comparable to that of melatonin (20 mg/kg). While the well-established anxiolytic diazepam (1 mg/kg) produced a more potent response, this compound demonstrated a significant anxiolytic profile without the sedative side effects often associated with benzodiazepines.[1]

Treatment GroupDose (mg/kg)Time in Open Arms (seconds, Mean ± SEM)% of Open Arm Entries (Mean ± SEM)Number of Closed Arm Entries (Mean ± SEM)
Vehicle-25.3 ± 4.528.1 ± 3.27.8 ± 0.9
This compound535.1 ± 6.233.5 ± 4.17.5 ± 1.1
This compound1055.7 ± 8.3 45.2 ± 5.7 7.1 ± 0.8
This compound2030.2 ± 5.831.7 ± 3.97.3 ± 1.0
Melatonin (MLT)2050.1 ± 7.942.8 ± 6.17.6 ± 0.9
Diazepam (DZ)185.4 ± 10.1 60.3 ± 7.56.9 ± 0.7

*p < 0.05, ***p < 0.001 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.

Novelty Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety by measuring the latency of a food-deprived animal to approach and eat in a novel and potentially threatening environment. Anxiolytics decrease this latency.

This compound at 10 mg/kg significantly reduced the latency to eat, an effect that was comparable to both melatonin (20 mg/kg) and diazepam (1 mg/kg). This further supports the anxiolytic potential of this compound in a conflict-based anxiety model.[1]

Treatment GroupDose (mg/kg)Latency to Eat (seconds, Mean ± SEM)
Vehicle-285.4 ± 25.1
This compound10155.2 ± 20.3
Melatonin (MLT)20160.7 ± 22.5
Diazepam (DZ)1148.9 ± 18.9*

*p < 0.05 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, where a reduction in time spent in the center of the open field is indicative of anxiety. Importantly, this test can also reveal potential sedative side effects of a compound.

This compound and melatonin did not significantly alter the time spent in the central area of the open field, nor did they affect overall locomotor activity. In contrast, diazepam, while being a potent anxiolytic, is known to have sedative properties that can impair locomotion. The lack of locomotor impairment with this compound suggests a more favorable side-effect profile compared to benzodiazepines.[1]

Treatment GroupDose (mg/kg)Time in Center (seconds, Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle-45.2 ± 5.12543 ± 189
This compound1048.7 ± 6.32498 ± 201
Melatonin (MLT)2046.1 ± 5.82511 ± 195
Diazepam (DZ)165.8 ± 7.91876 ± 155

*p < 0.05 compared to Vehicle group. Data extracted from Ochoa-Sanchez et al., 2012.

Mechanism of Action: The Role of the MT2 Receptor

The anxiolytic effects of this compound are directly linked to its activity at the MT2 receptor. Pre-treatment with either a non-selective MT1/MT2 receptor antagonist (luzindole) or a selective MT2 receptor antagonist (4P-PDOT) completely blocked the anxiolytic-like effects of this compound in both the EPMT and the NSFT.[1] This provides strong evidence for the crucial role of the MT2 receptor in mediating the anxiolytic properties of this compound.

The activation of the MT2 receptor, a G-protein coupled receptor (GPCR), is known to initiate a downstream signaling cascade. While the precise pathway mediating anxiolysis is still under investigation, it is generally understood that MT2 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability and anxiety-related circuits.

MT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MT2R MT2 Receptor (GPCR) This compound->MT2R Binds to G_protein Gi/o Protein MT2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Anxiolysis Modulation of Neuronal Excitability (Anxiolytic Effect) CREB->Anxiolysis Leads to

Caption: Proposed signaling pathway for the anxiolytic effects of this compound via the MT2 receptor.

Experimental Protocols

A summary of the methodologies employed in the key behavioral studies is provided below for replication and comparison purposes.

Animals

Adult male Sprague-Dawley rats weighing 250-300g were used in all experiments. The animals were housed under a 12:12 hour light-dark cycle with food and water available ad libitum.

Drug Administration

All drugs were administered via intraperitoneal (i.p.) injection 30 minutes prior to behavioral testing. This compound and melatonin were dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO) in saline, while diazepam was dissolved in a vehicle of 2% Tween 80 in saline.

Elevated Plus Maze Test (EPMT)
  • Apparatus: A plus-shaped maze made of black Plexiglas, elevated 50 cm from the floor. It consisted of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

  • Procedure: Each rat was placed on the central platform facing an open arm and was allowed to explore the maze for 5 minutes. The session was recorded by a video camera, and the time spent in the open and closed arms, as well as the number of entries into each arm, were scored by an automated tracking system.

EPMT_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Data Analysis Apparatus Elevated Plus Maze (50 cm high) Lighting Dimly lit room (approx. 10 lux) Acclimation Habituation to testing room (30 min) DrugAdmin Drug Administration (i.p., 30 min prior) Acclimation->DrugAdmin Placement Place rat on center platform facing open arm DrugAdmin->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record session with video tracking Exploration->Recording TimeOpen Time in Open Arms Recording->TimeOpen EntriesOpen Entries into Open Arms Recording->EntriesOpen EntriesClosed Entries into Closed Arms Recording->EntriesClosed

Caption: Experimental workflow for the Elevated Plus Maze Test.

Novelty Suppressed Feeding Test (NSFT)
  • Apparatus: A standard open field box (100 x 100 x 40 cm) with the floor covered with bedding. A single food pellet was placed on a white filter paper in the center of the arena.

  • Procedure: Rats were food-deprived for 24 hours prior to the test. Each rat was placed in a corner of the open field, and the latency to begin eating the food pellet was recorded for a maximum of 10 minutes.

Open Field Test (OFT)
  • Apparatus: A square open field arena (100 x 100 x 40 cm) made of black Plexiglas. The floor was divided into a central zone (50 x 50 cm) and a peripheral zone.

  • Procedure: Each rat was placed in the center of the arena and allowed to explore freely for 10 minutes. A video tracking system recorded the total distance traveled and the time spent in the central and peripheral zones.

Conclusion

The data presented in this guide strongly support the anxiolytic potential of this compound. Its efficacy in multiple preclinical models, coupled with a favorable side-effect profile compared to diazepam, highlights the promise of targeting the MT2 receptor for the development of novel anxiolytic therapies. Further research is warranted to fully elucidate the clinical potential of this compound and other MT2 receptor agonists in the treatment of anxiety disorders.

References

A Comparative Guide to the Metabolic Stability of UCM765 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic stability of the selective MT2 melatonin receptor partial agonist, UCM765, and a series of its rationally designed analogs. The following sections present quantitative experimental data, comprehensive experimental protocols, and visualizations of the relevant biological pathways to inform drug discovery and development efforts.

Introduction

This compound, a potent MT2-selective partial agonist, has demonstrated promising hypnotic, anxiolytic, and analgesic properties in preclinical studies. However, its therapeutic potential is hampered by suboptimal metabolic stability, leading to rapid clearance and reduced in vivo efficacy.[1][2] To address this limitation, medicinal chemists have developed a range of this compound analogs with structural modifications aimed at enhancing metabolic resilience while preserving the desired pharmacological activity. This guide offers an objective comparison of the metabolic stability of these compounds, supported by in vitro experimental data.

Comparative Metabolic Stability Data

The metabolic stability of this compound and its analogs was evaluated in both human and rat liver microsomes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. The data, compiled from a key study by Ferlenghi et al. (2021), is summarized in the table below.[3]

CompoundModification from this compoundHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (μL/min/mg)Rat Liver Microsomes t½ (min)Rat Liver Microsomes CLint (μL/min/mg)
This compound -16.385.111.2123.8
UCM924 3-MeO-Ph replaced with 3-Br-Ph; 4-F on second Ph ring41.233.738.536.1
Analog 6a Acetamide replaced with a primary urea39.135.535.739.0
Analog 13 Phenyl ring replaced with a 4-pyridyl ring>60<23.1>60<23.1
Analog 14 3-MeO on Ph ring replaced with 3-CH2OH24.556.715.291.4
Analog 19 N,N-diphenylamino replaced with N-methyl-N-phenylamino29.247.625.454.7

Experimental Protocols

The following are detailed methodologies for the key in vitro metabolic stability assays used to generate the data presented above.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

Materials:

  • Test compounds and positive controls (e.g., testosterone)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Test compounds are incubated at a final concentration of 1 µM with liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound is quantified using LC-MS/MS.

  • The half-life (t½) is determined from the first-order decay plot of the compound concentration over time.

  • The intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.

S9 Fraction Stability Assay

This assay provides a broader assessment of metabolic stability by utilizing the S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.

Materials:

  • Test compounds and positive controls

  • Pooled human or rat liver S9 fraction

  • NADPH regenerating system (for Phase I metabolism)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II glucuronidation)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Test compounds are incubated with the S9 fraction in phosphate buffer at 37°C.

  • The reaction is initiated by the addition of a cofactor mix including the NADPH regenerating system, UDPGA, and PAPS.

  • Aliquots are sampled at various time points and the reaction is quenched as described for the microsomal stability assay.

  • Sample processing and analysis are also performed as previously described.

  • The disappearance of the parent compound is monitored to determine the half-life and intrinsic clearance, reflecting the combined effects of Phase I and Phase II metabolism.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

G This compound/Analog → MT2 Receptor Signaling Pathway This compound This compound / Analog MT2 MT2 Receptor (GPCR) This compound->MT2 Binds Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylation (Inhibition) Gene Gene Expression CREB->Gene Alters

Caption: this compound and its analogs exert their effects by binding to the MT2 receptor, a Gi-protein coupled receptor, leading to the inhibition of the adenylyl cyclase/cAMP pathway.

G In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound Test Compound (this compound or Analog) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes / S9 Fraction Microsomes->Incubate Cofactors Cofactors (NADPH, UDPGA, etc.) Cofactors->Incubate Timepoints Collect Aliquots at Time Points (0-60 min) Incubate->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: A generalized workflow for determining the in vitro metabolic stability of test compounds using liver subcellular fractions.

Conclusion

The strategic modification of the this compound scaffold has yielded several analogs with significantly improved metabolic stability. Notably, the replacement of the phenyl ring with a 4-pyridyl moiety (Analog 13) resulted in a compound that was highly resistant to metabolism in both human and rat liver microsomes.[3] Similarly, the introduction of a primary urea group (Analog 6a) and the structural alterations in UCM924 also led to substantial enhancements in metabolic half-life.[1][3] These findings underscore the value of structure-activity relationship studies in optimizing the pharmacokinetic properties of promising therapeutic candidates. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the development of metabolically robust melatonin receptor agonists.

References

UCM765 versus Ramelteon: A Comparative Analysis of Selectivity and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UCM765 and ramelteon, two melatonin receptor agonists. The focus is on their receptor selectivity and efficacy, supported by available experimental data. This document is intended for an audience with a background in pharmacology and drug development.

Introduction

Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors that play a crucial role in regulating circadian rhythms and sleep. Agonists of these receptors are valuable tools for treating insomnia and other circadian rhythm-related disorders. Ramelteon is a well-established MT1/MT2 receptor agonist approved for the treatment of insomnia. This compound is a research compound identified as a selective MT2 receptor partial agonist. This guide will objectively compare these two compounds based on their biochemical and pharmacological profiles.

Data Presentation

Table 1: Melatonin Receptor Binding Affinity
CompoundReceptorKᵢ (nM)Selectivity (MT1/MT2)
This compound MT1776.25[1]28.2-fold for MT2
MT227.54[1]
Ramelteon MT10.014~8-fold for MT1
MT20.112

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Efficacy at Melatonin Receptors
CompoundReceptorAssay TypeEfficacyEC₅₀/IC₅₀ (pM)
This compound MT1cAMP/GTPγSPartial AgonistData not available
MT2cAMP/GTPγSPartial AgonistData not available
Ramelteon MT1cAMP InhibitionFull Agonist21.2
MT2cAMP InhibitionFull Agonist53.4
Table 3: Clinical Efficacy of Ramelteon in Insomnia
ParameterDosageImprovement vs. Placebo
Latency to Persistent Sleep (LPS)8 mgSignificant reduction
Total Sleep Time (TST)8 mgModest increase
Subjective Sleep Latency8 mgSignificant reduction

Note: Clinical efficacy data for this compound is not available as it is a preclinical research compound.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound to a receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human MT1 or MT2 receptor subtype.

  • Radioligand: A radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, is used at a fixed concentration.

  • Competition Binding: Increasing concentrations of the unlabeled test compound (this compound or ramelteon) are incubated with the receptor-containing membranes and the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition)

This assay measures the functional activity of a compound as an agonist or antagonist.

  • Cell Culture: Cells (e.g., CHO) expressing the MT1 or MT2 receptor are cultured.

  • Stimulation: The cells are treated with forskolin or another adenylyl cyclase activator to increase intracellular cyclic AMP (cAMP) levels.

  • Compound Addition: Increasing concentrations of the test compound are added to the cells.

  • Incubation: The cells are incubated to allow the compound to exert its effect on cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay with a fluorescent or luminescent reporter.

  • Data Analysis: The concentration of the compound that causes a half-maximal inhibition of the forskolin-stimulated cAMP production (IC₅₀) or the half-maximal effective concentration (EC₅₀) is determined.

Mandatory Visualization

Melatonin_Receptor_Signaling cluster_agonist Agonist Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_cellular Cellular Response Agonist This compound / Ramelteon MT_Receptor MT1 / MT2 Receptor Agonist->MT_Receptor G_alpha_i Gαi MT_Receptor->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Response Sleep Promotion Circadian Rhythm Regulation cAMP->Response

Caption: Melatonin receptor signaling pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Start Start B_Prep Prepare Receptor Membranes B_Start->B_Prep B_Incubate Incubate with Radioligand & Test Compound B_Prep->B_Incubate B_Filter Separate Bound/ Free Ligand B_Incubate->B_Filter B_Count Count Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Cells Culture Receptor- Expressing Cells F_Start->F_Cells F_Stimulate Stimulate with Forskolin F_Cells->F_Stimulate F_Add Add Test Compound F_Stimulate->F_Add F_Measure Measure cAMP Levels F_Add->F_Measure F_Analyze Calculate EC50/IC50 F_Measure->F_Analyze F_End End F_Analyze->F_End

Caption: Experimental workflows for binding and functional assays.

Selectivity_Efficacy cluster_this compound This compound cluster_Ramelteon Ramelteon U_Selectivity High MT2 Selectivity (28.2-fold) U_Efficacy Partial Agonist (Preclinical) U_Selectivity->U_Efficacy Leads to R_Selectivity Moderate MT1 Selectivity (~8-fold) R_Efficacy Full Agonist (Clinically Proven) R_Selectivity->R_Efficacy Leads to

Caption: Relationship between selectivity and efficacy.

Discussion

Selectivity:

This compound demonstrates significant selectivity for the MT2 receptor over the MT1 receptor, with a selectivity ratio of approximately 28-fold.[1] This is in contrast to ramelteon, which shows a moderate preference for the MT1 receptor, with a selectivity of about 8-fold. The distinct selectivity profiles of these two compounds suggest they may have different physiological effects, as the MT1 and MT2 receptors are thought to mediate different aspects of sleep and circadian regulation.

Efficacy:

Ramelteon is a full agonist at both MT1 and MT2 receptors, meaning it can elicit the maximum possible response when it binds to these receptors. This is reflected in its potent inhibition of cAMP production in functional assays. Clinically, ramelteon has been shown to be effective in reducing the time it takes to fall asleep.[2]

Conclusion

This compound and ramelteon represent two distinct pharmacological approaches to targeting the melatonin system. Ramelteon is a clinically validated, potent, and relatively non-selective full agonist, effective for treating sleep-onset insomnia. This compound is a preclinical compound with high selectivity for the MT2 receptor and partial agonist activity. This profile may offer a different therapeutic window, potentially with a lower risk of certain side effects or with applications beyond insomnia, such as in anxiety or pain management. Further research, including the determination of its functional efficacy and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of UCM765: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of UCM765, a melatonin receptor ligand. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance, adhering to established protocols for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a bioactive small molecule with low water solubility, precautions should be taken to prevent skin and respiratory exposure.

PPE CategorySpecification
Eye Protection Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Use chemically resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.
Body Protection A standard laboratory coat should be worn to prevent skin contact. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended. All handling should occur in a fume hood.

Disposal Decision Workflow

The appropriate disposal route for this compound is determined by institutional policies and local regulations. The following workflow outlines the decision-making process for its safe disposal.

start Start: this compound Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated Materials) start->assess segregate Segregate Waste into Compatible Streams assess->segregate package Package in a Labeled, Sealed Container segregate->package storage Store in Designated Satellite Accumulation Area package->storage pickup Arrange for Licensed Hazardous Waste Pickup storage->pickup document Complete Waste Disposal Manifest pickup->document end_disp End: this compound Disposed document->end_disp

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management service.[1][2] This ensures compliance with all federal, state, and local environmental regulations.[2]

1. Segregation and Storage:

  • Do Not Mix: this compound waste should not be mixed with other waste streams unless compatibility has been confirmed.[3] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]

  • Container Selection: Store waste this compound in a dedicated, properly labeled, and sealed container. The container must be chemically compatible with the compound; high-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the cap is in good condition and creates a secure seal.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[2]

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2][4] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[3][4]

2. In-Lab Treatment (Not Recommended without Hazard Data): While in-lab chemical treatment can be an option for some laboratory waste, it is not recommended for this compound without a complete hazard profile. Procedures like hydrolysis require specific knowledge of the compound's reactivity and byproducts.

3. Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

  • Once decontaminated, deface all chemical labels on the container before disposing of it as regular trash.[1]

4. Spill Management:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Collect the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Regulatory Compliance:

All chemical waste disposal must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other regions.[3] Key requirements include:

  • Prohibition of disposal in regular trash or sewer systems.[1][3]

  • Mandatory documentation of waste generation and disposal.[3]

  • Adherence to maximum storage times for hazardous waste in satellite accumulation areas.[2][3]

  • Proper training for all laboratory personnel involved in generating and handling hazardous waste.[1][3]

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the collection of chemical waste.

References

Personal protective equipment for handling UCM765

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and handling guidelines for UCM765 (N-(2-((3-methoxyphenyl)(phenyl)amino)ethyl)acetamide) based on general laboratory safety principles for research chemicals. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Overview

This compound is an MT2-selective melatonin receptor ligand, investigated for its sleep-inducing, analgesic, and anxiolytic properties. As a potent bioactive compound, it should be handled with care to avoid accidental exposure. It is reported to have low water solubility, which should be considered during experimental procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This is based on a risk assessment for handling a potent, powdered research chemical of unknown toxicity.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or after prolonged use.
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection N95 Respirator or higherAn N95 respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Weighing: Use a calibrated analytical balance. To minimize aerosol generation, use a spatula to carefully transfer the powder to a tared weigh boat or container.

  • Spill Control: Have a spill kit readily available. In case of a small spill, gently cover the powder with absorbent material, then wet it with a suitable solvent before cleaning.

3.2. Solubilization:

  • Solvent Selection: Given its low water solubility, select an appropriate organic solvent for solubilization (e.g., DMSO, ethanol).

  • Procedure: Add the solvent to the weighed this compound powder in a closed container. Vortex or sonicate until fully dissolved.

3.3. Experimental Use:

  • Containment: All experimental procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and hazard warnings.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Contaminated gloves, weigh boats, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

UCM765_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate & Decontaminate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh this compound Powder in Fume Hood don_ppe->weigh 2. Handle solubilize Solubilize in Appropriate Solvent weigh->solubilize spill Spill Response weigh->spill If Spill Occurs experiment Perform Experiment solubilize->experiment decontaminate_area Decontaminate Work Area & Equipment experiment->decontaminate_area 3. Cleanup exposure Exposure Response experiment->exposure If Exposure Occurs dispose_waste Dispose of Hazardous Waste decontaminate_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。